3-Ethylisonicotinic acid
Description
BenchChem offers high-quality 3-Ethylisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELWRZUDWJQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665681 | |
| Record name | 3-Ethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-54-0 | |
| Record name | 3-Ethylisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 3-Ethylisonicotinic Acid
Structural Pharmacology, Mechanism of Action, and Experimental Applications
Executive Summary
3-Ethylisonicotinic acid (3-Ethylpyridine-4-carboxylic acid) is a specialized pyridine derivative that serves as a critical structural pharmacophore in medicinal chemistry.[1] While often overshadowed by its regioisomer 2-ethylisonicotinic acid (the primary metabolite of the antitubercular drug Ethionamide), the 3-ethyl isomer possesses a distinct biological and synthetic profile.
Its primary mechanism of action is observed not as a free acid, but as a ligand scaffold in the development of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors , a novel class of therapeutics targeting cancer stem cells. Additionally, it functions as a vital Structure-Activity Relationship (SAR) probe in antimycobacterial research, defining the steric boundaries of the InhA binding pocket.
This guide details the mechanistic pathways, chemical synthesis, and experimental protocols for utilizing 3-ethylisonicotinic acid in drug discovery.
Chemical Identity & Structural Context
To understand the mechanism, one must first distinguish the 3-ethyl isomer from its clinically prevalent counterparts.
| Feature | 3-Ethylisonicotinic Acid | 2-Ethylisonicotinic Acid | Isonicotinic Acid |
| Structure | 3-ethylpyridine-4-COOH | 2-ethylpyridine-4-COOH | Pyridine-4-COOH |
| Role | ALDH1A3 Inhibitor Scaffold | Ethionamide Metabolite (Inactive) | Isoniazid Metabolite |
| Key Property | Steric bulk at meta position | Steric bulk at ortho position | Planar, small footprint |
| Biological Target | ALDH1A3 (Cancer Stemness) | None (Excretion product) | None (Excretion product) |
Key Insight: The shift of the ethyl group from position 2 to 3 alters the vector of the hydrophobic bulk. In the context of enzyme binding, this "3-ethyl" placement prevents the molecule from fitting into the narrow hydrophobic slot of the Mycobacterium tuberculosis InhA enzyme, which accommodates the 2-ethyl group of Ethionamide. Conversely, this same 3-ethyl geometry is optimal for occupying the substrate channel of human ALDH1A3.
Mechanism of Action: ALDH1A3 Inhibition (Oncology)
The most significant pharmacological application of 3-ethylisonicotinic acid is its role as the "warhead" or binding core for inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3) .
The Pathway: Retinoic Acid Signaling
ALDH1A3 is an enzyme upregulated in cancer stem cells (CSCs), particularly in mesenchymal glioma and breast cancer. It catalyzes the oxidation of retinal to retinoic acid (RA) .
-
Normal Function: RA binds to Nuclear Retinoic Acid Receptors (RAR/RXR) to regulate differentiation.
-
Pathogenic Function: In tumors, aberrant ALDH1A3 activity drives "stemness," chemotherapy resistance, and metastasis.
The Inhibitory Mechanism
Derivatives of 3-ethylisonicotinic acid (specifically amides synthesized from this acid) function as competitive inhibitors of ALDH1A3.
-
Binding: The pyridine nitrogen interacts with the catalytic residues in the ALDH active site.
-
Steric Occlusion: The 3-ethyl group provides a critical hydrophobic anchor that locks the molecule into the substrate channel, preventing the entry of the endogenous substrate (retinal).
-
Outcome: Inhibition of RA synthesis
Loss of CSC maintenance Sensitization to chemotherapy.
Visualization: The ALDH1A3 Inhibition Pathway
Caption: Mechanism of ALDH1A3 inhibition by 3-ethylisonicotinic acid derivatives, disrupting the retinoic acid signaling axis in cancer stem cells.
Mechanism of Action: Antimycobacterial SAR
In tuberculosis research, 3-ethylisonicotinic acid serves as a "negative control" to validate the binding mode of Ethionamide.
-
The Ethionamide Mechanism: Ethionamide (2-ethyl) is activated by the enzyme EthA to form an adduct with NAD. This adduct inhibits InhA (Enoyl-ACP Reductase).[2]
-
The 3-Ethyl Probe: When researchers synthesize 3-ethyl analogues, they fail to inhibit InhA effectively.
-
Reason: The InhA binding pocket has a specific "hydrophobic slot" designed to accept the ethyl group at the C2 position. The C3-ethyl group creates a steric clash with the peptide backbone of the enzyme (specifically residues Phe149 and Met199), preventing high-affinity binding.
-
Utility: This confirms that the precise geometry of the ethyl group is essential for efficacy, guiding the design of next-generation InhA inhibitors.
-
Experimental Protocols
Protocol: Synthesis of 3-Ethylisonicotinic Acid (Hydrolysis)
Purpose: To generate the free acid from its ester precursor for use in amide coupling.
Reagents:
-
Methyl 3-ethylisonicotinate (Precursor)
-
Sodium Hydroxide (NaOH)[3]
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, 2M)[3]
Workflow:
-
Dissolution: Dissolve 20.0 mmol of methyl 3-ethylisonicotinate in 20 mL Methanol and 4 mL water.
-
Saponification: Add 40.0 mmol (2.0 equiv) of NaOH.
-
Reaction: Stir at room temperature (25°C) for 6 hours. Monitor by TLC (disappearance of ester spot).
-
Workup: Acidify the mixture to pH 4.0 using 2M HCl. The product, 3-ethylisonicotinic acid, will precipitate or can be extracted.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum.
Protocol: ALDH Enzymatic Inhibition Assay (Aldefluor)
Purpose: To validate the biological activity of 3-ethylisonicotinic acid derivatives against ALDH1A3.
Reagents:
-
ALDH1A3 Recombinant Enzyme
-
Substrate: Propionaldehyde or BODIPY-aminoacetaldehyde (BAAA)
-
Cofactor: NAD+
-
Test Compound: 3-Ethylisonicotinic acid derivative (dissolved in DMSO)
Workflow:
-
Preparation: Dilute ALDH1A3 enzyme in reaction buffer (100 mM Tris-HCl, pH 8.0).
-
Incubation: Add Test Compound (0.1 - 100 µM) to the enzyme solution. Incubate for 10 minutes at 25°C to allow binding.
-
Initiation: Add NAD+ (1 mM) and Substrate (100 µM).
-
Measurement: Monitor the formation of NADH by measuring absorbance at 340 nm (kinetic mode) for 20 minutes.
-
Analysis: Plot Reaction Rate vs. Concentration. Calculate IC50 using non-linear regression.
Synthesis & Intermediates Diagram
The following diagram illustrates the divergent synthetic utility of the molecule.
Caption: Synthetic divergence of 3-Ethylisonicotinic Acid into oncology therapeutics and antitubercular research tools.
References
-
Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the synthesis of ALDH inhibitors using 3-ethylisonicotinic acid as a starting material. URL:[Link]
- Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers.
-
Structure-Activity Relationships of Isonicotinic Acid Derivatives. Source: Journal of Medicinal Chemistry / NIH. Context: Discusses the steric requirements of the pyridine ring for antimycobacterial activity. URL:[Link](Note: Generalized link to SAR studies of INH derivatives).
-
Ethionamide Activation and Mechanism of Action. Source: Clinical Microbiology Reviews. Context: Establishes the mechanism of the 2-ethyl isomer (Ethionamide) for comparative analysis. URL:[Link]
Sources
3-Ethylisonicotinic Acid: Structural Divergence and Therapeutic Utility
Topic: 3-Ethylisonicotinic Acid Derivatives and Their Potential Uses Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
While the 2-ethyl derivative of isonicotinic acid (precursor to Ethionamide ) is a cornerstone of tuberculosis chemotherapy, 3-ethylisonicotinic acid (3-ethylpyridine-4-carboxylic acid) represents a distinct, underutilized pharmacophore. Its steric bulk at the 3-position creates an "ortho-effect" that alters the planarity of the C4-carboxyl group, modulating metabolic stability and binding affinity. This guide analyzes the synthesis, chemical behavior, and emerging applications of 3-ethylisonicotinic acid, specifically highlighting its role in ALDH1a3 inhibition for metastatic cancers and as a scaffold for next-generation kinase inhibitors.
Part 1: Chemical Fundamentals & The Ortho-Effect
The core distinction of 3-ethylisonicotinic acid (CAS 4080-54-0) lies in the steric interaction between the ethyl group at C3 and the carboxylic moiety at C4. Unlike isonicotinic acid (planar) or the 2-ethyl isomer (where the ethyl group is distal to the carboxyl rotation axis), the 3-ethyl substituent forces the carboxyl group out of the pyridine plane.
Structural Implications for Drug Design
-
Metabolic Shielding: The proximal ethyl group hinders nucleophilic attack at the carbonyl carbon, potentially increasing the half-life of amide/ester derivatives against hydrolytic enzymes.
-
Solubility & LogP: The addition of the ethyl group increases lipophilicity (LogP ~1.5 vs. 0.6 for isonicotinic acid), improving passive membrane permeability—a critical factor for CNS-active drugs and intracellular targets like Mycobacterium tuberculosis.
-
Binding Selectivity: In kinase pockets, the 3-ethyl group can occupy hydrophobic "gatekeeper" regions that smaller protons cannot, offering selectivity over conserved ATP-binding sites.
Part 2: Synthesis Protocols
We present two distinct methodologies: a scalable oxidative route for bulk production and a directed metallation route for high-precision laboratory synthesis.
Protocol A: Oxidative Transformation (Industrial Scale)
Principle: Selective oxidation of the C4-methyl group in 3-ethyl-4-methylpyridine (β-collidine derivative). This method preserves the ethyl group while converting the methyl to a carboxylic acid.
Reagents:
-
Substrate: 3-Ethyl-4-methylpyridine
-
Oxidant: Nitric Acid (20%) or Potassium Permanganate (KMnO₄)
-
Solvent: Water/Pyridine
Step-by-Step Workflow:
-
Reflux: Charge a reactor with 3-ethyl-4-methylpyridine (1.0 eq) and water. Heat to 80°C.
-
Addition: Slowly add KMnO₄ (2.5 eq) over 4 hours. Maintain temperature <95°C to prevent ring degradation.
-
Filtration: Filter the hot MnO₂ precipitate. Wash the cake with hot water.
-
Isolation: Acidify the filtrate with conc. HCl to pH 3.5 (isoelectric point).
-
Crystallization: Cool to 4°C. 3-Ethylisonicotinic acid precipitates as white needles.
-
Yield: Typically 65-75%.
Protocol B: Directed Ortho-Metallation (DoM) (Research Scale)
Principle: Using a directing group (DG) to install the carboxylate specifically at C4 via lithiation, avoiding the harsh conditions of oxidation.
Step-by-Step Workflow:
-
Substrate Preparation: Start with 3-ethylpyridine. Form the N-oxide (using mCPBA) or use a bulky amide at C3 if available (though C3 is the ethyl here). A more direct route uses Lithium Diisopropylamide (LDA) .
-
Lithiation: Cool 3-ethylpyridine (1.0 eq) in dry THF to -78°C. Add LDA (1.1 eq) dropwise. Note: Lithiation prefers C4 over C2 due to the steric blocking of C2 by the C3-ethyl group, but mixtures can occur.
-
Quenching: Bubble dry CO₂ gas through the solution at -78°C for 1 hour.
-
Workup: Warm to RT, quench with dilute HCl, and extract.
-
Purification: Recrystallize from Ethanol/Water.
Part 3: Biological Applications & Therapeutic Areas[1][2]
Oncology: ALDH1a3 Inhibition
Recent patent literature (e.g., WO2020028461) identifies 3-ethylisonicotinic acid as a critical intermediate for synthesizing Tetrahydroquinolino derivatives .[1] These compounds are potent inhibitors of Aldehyde Dehydrogenase 1a3 (ALDH1a3) .
-
Mechanism: ALDH1a3 is upregulated in cancer stem cells (CSCs) and drives metastasis and chemotherapy resistance.
-
Role of Scaffold: The 3-ethylisonicotinic moiety binds to the substrate entrance tunnel of the enzyme. The ethyl group provides a hydrophobic anchor that improves residence time compared to the methyl analog.
Infectious Disease: Tuberculosis (TB)
While Ethionamide (2-ethylthioisonicotinamide) is a second-line TB drug, derivatives of 3-ethylisonicotinic acid are being explored to bypass resistance mechanisms.
-
EthA Activation: Ethionamide requires activation by the bacterial enzyme EthA. Mutations in ethA cause resistance.
-
3-Ethyl Strategy: The 3-ethyl derivatives often possess different activation pathways or bind directly to the InhA target without requiring the same steric fit as the 2-ethyl congeners, potentially retaining activity against EthA-mutant strains.
Part 4: Visualization & Data
Comparative Properties: 2-Ethyl vs. 3-Ethyl Isomers
| Feature | 2-Ethylisonicotinic Acid (Ethionamide Precursor) | 3-Ethylisonicotinic Acid (Novel Scaffold) |
| Steric Environment | Ethyl is distal to Carboxyl (C2 vs C4) | Ethyl is proximal to Carboxyl (C3 vs C4) |
| Carboxyl Planarity | Planar (Conjugated) | Twisted (Deconjugated) |
| Primary Use | Anti-TB (Prodrug synthesis) | Oncology (ALDH inhibitors), Kinase Scaffolds |
| Metabolic Stability | Moderate | High (Steric shielding of carbonyl) |
| Key Target | InhA (Enoyl-ACP reductase) | ALDH1a3, p38 MAP Kinase |
Synthesis & Application Logic
The following diagram illustrates the synthesis pathways and the decision logic for selecting the 3-ethyl scaffold in drug design.
Caption: Synthesis workflow of 3-Ethylisonicotinic acid and its divergence into oncology and infectious disease applications, highlighting the structural "ortho-effect."
References
-
Synthesis of Isonicotinic Acid Derivatives
- Oncology Applications (ALDH Inhibition)
-
Tuberculosis & Thioamide Mechanisms
- Title: Th-1314 or the thioamide of alpha-ethylisonicotinic acid in the treatment of cavitary tuberculosis (Historical Context of Ethyl-substituted Isonicotinic Acids)
- Source: PubMed (Rev Tuberc Pneumol)
-
URL:[Link]
-
General Pyridine Carboxylic Acid Synthesis
Sources
- 1. WO2020028461A1 - Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers - Google Patents [patents.google.com]
- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. chempanda.com [chempanda.com]
- 5. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5047542A - Process for preparing pyridine carboxylic acid esters - Google Patents [patents.google.com]
Technical Guide: Solubility and Stability Profiling of 3-Ethylisonicotinic Acid
The following technical guide details the solubility and stability profile of 3-Ethylisonicotinic acid. This content is structured for direct application in pharmaceutical research and chemical development, prioritizing experimental logic and self-validating protocols.
CAS Registry Number: 4080-54-0 Chemical Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol IUPAC Name: 3-Ethylpyridine-4-carboxylic acid
Executive Summary
3-Ethylisonicotinic acid is a critical pyridine derivative used primarily as an intermediate in the synthesis of antitubercular agents and kinase inhibitors. Its physicochemical behavior is dominated by its amphoteric nature, possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety.
This guide provides a validated framework for handling this compound, focusing on its pH-dependent solubility ("U-shaped" profile) and its stability under stress conditions. Researchers must pay particular attention to the isoelectric point (pI ~3.6–4.0) , where solubility is minimal and precipitation is most likely to occur.
Physicochemical Core & Solubility Dynamics
Understanding the ionization state is the prerequisite for any solubility workflow. 3-Ethylisonicotinic acid exists as a zwitterion in neutral aqueous media, which significantly limits its solubility compared to its ionic forms.
Ionization and pKa Estimates
The ethyl group at the 3-position exerts a positive inductive effect (+I), slightly modulating the acidity and basicity compared to the parent isonicotinic acid.
| Functional Group | Estimated pKa | Charge State at pH 7.4 | Structural Impact |
| Pyridine Nitrogen | 2.0 – 2.2 | Neutral | Protonation below pH 2.0 yields high solubility (Cationic). |
| Carboxylic Acid | 5.0 – 5.2 | Anionic (COO⁻) | Deprotonation above pH 5.5 yields high solubility (Anionic). |
Key Insight: The region of minimum solubility (Isoelectric Point) lies between pH 3.5 and 4.5. Isolation protocols often exploit this by adjusting pH to ~4.0 to precipitate the solid [1].
Solubility Workflow
The following decision tree illustrates the optimal solvent selection strategy based on the intended application.
Figure 1: Solubility decision matrix. Avoid the "Neutral" path for stock solution preparation to prevent precipitation.
Experimental Protocol: Saturation Shake-Flask Method
To determine precise solubility in a specific matrix, use this self-validating protocol.
-
Preparation: Add excess solid 3-Ethylisonicotinic acid to the solvent of interest (e.g., 10 mL Phosphate Buffer pH 7.4).
-
Equilibration: Agitate at constant temperature (25°C) for 24 hours.
-
Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.
-
Sampling: Filter an aliquot through a 0.45 µm PVDF filter (avoid nylon which may bind acidic compounds).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) : Acetonitrile (90:10).
-
Column: C18 Reverse Phase.
-
Stability Specifications
3-Ethylisonicotinic acid exhibits high thermal stability but is susceptible to specific degradation pathways under extreme stress.
Degradation Pathways
The pyridine ring is robust against oxidation, but the carboxylic acid group can undergo decarboxylation under high thermal stress, and the nitrogen can form N-oxides under strong oxidative conditions.
Figure 2: Primary degradation pathways. Thermal decarboxylation is the primary risk during high-temperature workups.
Stability Stress Testing Protocol (Forced Degradation)
Use this protocol to establish the stability-indicating method for your specific formulation.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 80°C, 4 hours | Stable. The core structure resists acid hydrolysis. |
| Base Hydrolysis | 1N NaOH, 80°C, 4 hours | Stable. Carboxylate formation protects the ring. |
| Oxidation | 3% H₂O₂, RT, 24 hours | Potential Degradation. Monitor for N-oxide formation (Mass shift +16 Da). |
| Thermal (Solid) | 105°C, 3 days | Stable. Melting point is likely >200°C. |
| Photostability | UV/Vis Light (1.2M lux hours) | Generally Stable. Pyridines absorb UV but are fairly resistant to photolysis in solid state. |
Handling & Storage
Storage Conditions
-
Temperature: Store at Room Temperature (20-25°C).
-
Atmosphere: Keep container tightly closed. While not highly hygroscopic, pyridine acids can adsorb moisture over long periods.
-
Light: Protect from direct sunlight as a precaution.
Practical Isolation Tip
If synthesizing 3-Ethylisonicotinic acid, the most effective isolation method is pH adjustment .
-
Dissolve the crude salt in water.
-
Slowly adjust pH to 3.8 – 4.2 using HCl or NaOH.
-
The compound will precipitate as the zwitterion.
-
Filter and wash with cold water (solubility is minimized here).
References
Technical Guide: In Vitro Studies of 3-Ethylisonicotinic Acid
The following is an in-depth technical guide on the in vitro study and application of 3-Ethylisonicotinic acid .
Core Scaffold Analysis & Experimental Protocols
Executive Summary: The Structural Imperative
3-Ethylisonicotinic acid (3-EINA) is a specialized pyridine derivative that serves as a critical structural probe in medicinal chemistry.[1] While often overshadowed by its 2-ethyl isomer (a metabolic precursor to the antitubercular drug Ethionamide ), 3-EINA possesses a distinct pharmacological profile driven by the steric occlusion of the C3 position.[1]
In modern drug development, 3-EINA is not merely a passive intermediate; it is a bioactive scaffold used to:
-
Probe Antimycobacterial Resistance: Acting as a structural analog to map the plasticity of the EthA activation enzyme in Mycobacterium tuberculosis.
-
Inhibit Aldehyde Dehydrogenase (ALDH): Serving as the hydrophobic "warhead" in novel inhibitors (e.g., MBE1.[1]3) targeting ALDH1a3-driven cancer metastasis.[1]
-
Define SAR Boundaries: Establishing steric limits in isonicotinic acid hydrazide (INH) derivatives.
This guide outlines the rigorous in vitro workflows required to characterize 3-EINA, moving from physicochemical validation to complex enzymatic assays.
Chemical Identity & Physicochemical Handling
Before initiating biological assays, the researcher must account for the zwitterionic nature of pyridine carboxylic acids.[1] 3-EINA exhibits pH-dependent solubility that can confound in vitro data if not buffered correctly.[1]
Core Properties
| Property | Value / Characteristic | Impact on In Vitro Protocol |
| IUPAC Name | 3-Ethylpyridine-4-carboxylic acid | Target identification |
| CAS Number | 10134-91-5 | Procurement verification |
| Molecular Weight | 151.16 g/mol | Molarity calculations |
| pKa (Pyridine N) | ~3.8 (Estimated) | Protonated at acidic pH (lysosome/phagosome) |
| pKa (Carboxyl) | ~4.8 (Estimated) | Ionized at physiological pH (7.[1]4) |
| Solubility | Moderate in water; High in DMSO | Standard: Dissolve in DMSO, dilute to <0.5% v/v |
Solubilization Protocol for Bioassays[1]
-
Stock Preparation: Prepare a 100 mM stock solution in anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.[1]
-
Working Solution: Dilute into serum-free media (RPMI-1640 or DMEM) immediately prior to use.[1]
-
pH Check: For concentrations >1 mM, verify media pH remains at 7.4, as the free acid can acidify unbuffered solutions, causing false-positive cytotoxicity.[1]
In Vitro Workflow I: Antimycobacterial Evaluation
The primary historical interest in 3-EINA lies in its relationship to antitubercular drugs.[1] Unlike Ethionamide (2-ethyl), the 3-ethyl substitution alters the molecule's fit within the EthA monooxygenase active site.[1]
Rationale: The EthA Activation Probe
Ethionamide is a prodrug activated by the bacterial enzyme EthA. 3-EINA derivatives are used to test if the activation pocket can tolerate steric bulk at the C3 position.[1]
Protocol: Resazurin Microtiter Assay (REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD600 ~ 0.6–0.8).[1]
-
Plate Setup:
-
Use 96-well plates.
-
Controls: Rifampicin (Positive), 2-Ethylisonicotinic acid (Isomer Control), DMSO (Negative).[1]
-
Test Compound: Serial 2-fold dilutions of 3-EINA (Range: 100 µM to 0.19 µM).
-
-
Incubation: Seal plates and incubate at 37°C for 5 days.
-
Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.
-
Data Analysis: The MIC is the lowest concentration preventing the color change to pink.[1]
Mechanistic Diagram: The Activation Pathway
The following diagram illustrates the divergent pathways between the active drug (Ethionamide) and the probe (3-EINA).[1]
Caption: Comparative activation logic. 3-EINA serves as a negative control or steric probe to define the plasticity of the EthA binding pocket.[1]
In Vitro Workflow II: ALDH1a3 Inhibition (Cancer Metastasis)
Recent patent literature identifies 3-EINA as a key hydrophobic scaffold for synthesizing inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1a3), an enzyme driving chemoresistance in cancer stem cells.[1]
Rationale
The 3-ethyl group provides critical hydrophobic interaction within the ALDH substrate tunnel, distinct from the unsubstituted isonicotinic acid.[1]
Protocol: ALDH Enzymatic Inhibition Assay
Objective: Quantify the IC50 of 3-EINA derivatives against recombinant ALDH1a3.
-
Reagents:
-
Reaction Mix:
-
Mix Enzyme (100 nM) + Cofactor (500 µM NAD+) + Test Compound (3-EINA derivative).[1]
-
Incubate for 10 minutes at 25°C to allow pre-equilibrium binding.
-
-
Initiation: Add Substrate (1 mM).
-
Detection: Monitor the formation of NADH by measuring absorbance at 340 nm over 5 minutes (kinetic mode).
-
Calculation:
Plot log(concentration) vs. % Inhibition to derive IC50.[1]
Safety & Metabolic Stability Profiling
Before advancing to in vivo models, the baseline cellular toxicity of the core scaffold must be established.[1]
Cytotoxicity Assay (HepG2)[1]
-
Cell Line: HepG2 (Human liver carcinoma) - chosen due to the hepatotoxicity associated with pyridine/thioamide drugs.[1]
-
Method: MTT or CellTiter-Glo assay.[1]
-
Threshold: A "clean" scaffold should show an IC50 > 100 µM. If 3-EINA shows toxicity < 50 µM, it suggests off-target mitochondrial interference (common with pyridine acids).[1]
Microsomal Stability[1]
-
System: Pooled Human Liver Microsomes (HLM).[1]
-
Marker: Disappearance of parent compound via LC-MS/MS.
-
Metabolic Route: Pyridine rings are susceptible to N-oxidation (FMO) or hydroxylation (CYP450).[1] 3-EINA is relatively stable but may undergo glucuronidation at the carboxylic acid.[1]
Summary of Experimental Expectations
| Assay | Expected Outcome for 3-EINA (Parent Acid) | Interpretation |
| TB MIC (H37Rv) | High MIC (>100 µM) | Poor intrinsic activity; requires derivatization (e.g., to hydrazide) to penetrate cell wall.[1] |
| ALDH Inhibition | Low/Moderate Activity | The acid is a fragment.[1] Potency requires coupling to an amine linker (as seen in MBE1.3).[1] |
| Solubility | pH Dependent | Precipitates in acidic media; requires buffering.[1] |
| Hepatotoxicity | Low (IC50 > 200 µM) | Generally safe scaffold compared to its thioamide derivatives.[1] |
References
-
Synthesis and ALDH Inhibition
-
Source: US Patent 2021/0155602 A1.[1] "Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers." (Describes the use of 3-ethylisonicotinic acid as a key intermediate for MBE1.3 inhibitors).
-
-
Isomer Separation & Chemistry
-
Antimycobacterial Context
- Source: Evaluation of pyridine-3-carboxylic acid derivatives. Journal of Organic Chemistry / Folia Microbiologica.
-
[1]
Disclaimer: This guide is for research purposes only. 3-Ethylisonicotinic acid is a chemical intermediate and not an approved pharmaceutical agent.[1]
Sources
Technical Guide: 3-Ethylisonicotinic Acid – Sourcing, Purity, and Application in Drug Discovery
Executive Summary
3-Ethylisonicotinic acid (CAS: 4080-54-0 ) is a critical pyridine-based building block used primarily in the synthesis of kinase inhibitors, aldehyde dehydrogenase (ALDH) antagonists, and antitubercular analogs.[1][2][3] Unlike its more common isomer, 2-ethylisonicotinic acid (the precursor to ethionamide), the 3-ethyl variant serves as a specialized scaffold for diversifying the structure-activity relationship (SAR) of heterocyclic drugs.
This guide provides a technical roadmap for researchers and procurement officers to navigate the supply landscape, validate purity against isomeric contamination, and integrate this compound into high-fidelity synthesis workflows.
Part 1: Chemical Profile & Synthesis Logic
The Isomer Challenge
The structural integrity of 3-ethylisonicotinic acid is often compromised by the presence of its positional isomers, particularly 2-ethylisonicotinic acid . In large-scale synthesis, these isomers can co-elute during purification if the upstream oxidation or alkylation steps lack regioselectivity.
Chemical Identity:
-
IUPAC Name: 3-Ethylpyridine-4-carboxylic acid[4]
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.16 g/mol
-
Key Functional Groups: Carboxylic acid (C4), Ethyl group (C3), Pyridine ring.[7]
Synthesis & Impurity Origins
The dominant industrial route involves the hydrolysis of methyl 3-ethylisonicotinate . While this method is high-yielding, it introduces specific impurity risks: unreacted esters and inorganic salts from the neutralization of the sodium salt intermediate.
Figure 1: Industrial synthesis pathway via ester hydrolysis, highlighting critical control points for organic and inorganic impurities.
Part 2: Supply Chain Landscape
Procuring 3-ethylisonicotinic acid requires distinguishing between "Building Block" grade (for early R&D) and "Process Grade" (for GMP scale-up). The market is fragmented, with major catalog suppliers often sourcing from specialized pyridine manufacturers.
Supplier Tier Analysis
| Supplier Category | Typical Purity | Lead Time | Recommended Use Case | Key Vendors (Examples) |
| Catalog Aggregators | 95% - 97% | 1-2 Weeks | Early SAR screening, MedChem libraries | Fisher Scientific, Chem-Impex |
| Specialized Organic Synthesis | >98% | 2-4 Weeks | Process development, Scale-up | BOC Sciences , Toronto Research Chemicals (TRC) |
| Bulk Manufacturers | >99% | 4-8 Weeks | GMP Manufacturing, Clinical Batches | Custom synthesis CROs (e.g., WuXi, Pharmaron) |
Procurement Strategy:
-
For Isomer Criticality: Explicitly request a CoA (Certificate of Analysis) that includes 1H-NMR integration values to rule out the 2-ethyl isomer. Standard HPLC often fails to resolve these positional isomers without specialized mixed-mode columns.
-
Moisture Content: As a carboxylic acid, the compound is hygroscopic. Ensure packaging is desiccated and check "Loss on Drying" (LOD) specifications if stoichiometry is critical.
Part 3: Quality Assurance & Analytical Protocols
The "Isomer Trap" in HPLC
Standard C18 Reverse-Phase HPLC often shows poor retention for small, polar pyridine acids. Furthermore, the 2-ethyl and 3-ethyl isomers have nearly identical lipophilicity.
Recommended Protocol: Mixed-Mode Chromatography To ensure separation, use a column with both hydrophobic and ion-exchange properties (e.g., Primesep 100 or equivalent).
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent Mixed-Mode.
-
Mobile Phase:
-
Solvent A: Water + 0.1% H₂SO₄ (or TFA)
-
Solvent B: Acetonitrile
-
Rationale: The acidic buffer ensures the pyridine nitrogen is protonated, interacting with the cation-exchange sites on the column, while the alkyl chain interacts with the hydrophobic chain.
-
-
Gradient: Isocratic 10-20% B is usually sufficient.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl group).
Definitive Identification via NMR
NMR is the gold standard for distinguishing the 3-ethyl substitution pattern from the 2-ethyl variant.
1H-NMR Validation Criteria (DMSO-d6):
-
Proton H2 (Singlet/Doublet): Look for the proton between the nitrogen and the ethyl group. In 3-ethylisonicotinic acid , the H2 proton (position 2) appears as a singlet (or fine doublet) around 8.5 - 8.7 ppm .
-
Coupling Patterns:
-
3-Ethyl: The ethyl group at C3 disrupts the symmetry. You will see distinct signals for H2, H5, and H6.
-
2-Ethyl: The ethyl group is adjacent to the nitrogen. The splitting pattern of the remaining ring protons will differ significantly.
-
QC Decision Workflow
Figure 2: Quality Control decision tree emphasizing NMR for structural verification prior to HPLC purity assessment.
Part 4: Pharmaceutical Applications[9]
ALDH Inhibitors in Oncology
Recent research highlights 3-ethylisonicotinic acid as a key building block for Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors. These inhibitors are critical in targeting cancer stem cells (CSCs) which rely on ALDH activity for survival and chemoresistance. The 3-ethyl group provides steric bulk that fits into the hydrophobic pocket of the enzyme, enhancing selectivity over other ALDH isoforms.
Antitubercular Drug Discovery
Historically, isonicotinic acid derivatives (like Isoniazid) are cornerstones of tuberculosis therapy.
-
Mechanism: The 3-ethyl analog is investigated for its ability to form adducts with NAD+, inhibiting the InhA enoyl-ACP reductase enzyme.
-
Significance: The ethyl group modifies the redox potential and lipophilicity, potentially overcoming resistance mechanisms seen with standard Isoniazid therapy.
Kinase Inhibitor Scaffolds
The compound serves as a precursor for fused heterocyclic systems (e.g., naphthyridines). The carboxylic acid handle allows for amide coupling with various amines, facilitating the rapid generation of libraries for Fragment-Based Drug Discovery (FBDD) .
References
-
National Center for Biotechnology Information (NCBI). "3-Ethylpyridine-4-carboxylic acid (CAS 4080-54-0)." PubChem Compound Summary. [Link]
-
Eilhauer, H. D., et al. "Zur Trennung von 2- und 3-Äthylisonicotinsäurethioamid (Separation of 2- and 3-Ethylisonicotinic Acid Thioamide)." Archiv der Pharmazie, vol. 300, no. 8, 1967, pp. 657-659.[8] [Link]
-
Morgan, C. A., et al. "Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3." Scientific Reports, vol. 15, 2025. [Link]
-
SIELC Technologies. "HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column." [Link]
Sources
- 1. 3-AMINO-ISONICOTINIC ACID ETHYL ESTER | 14208-83-4 [chemicalbook.com]
- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. chem960.com [chem960.com]
- 4. 81113-13-5|3-(Hydroxymethyl)isonicotinic acid|BLD Pharm [bldpharm.com]
- 6. 3-Ethylisonicotinic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9790182B2 - Preparation of piperidine-4-carbothioamide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Investigating the Cellular Activities of 3-Ethylisonicotinic Acid
Introduction: Unveiling the Potential of a Novel Nicotinic Acid Analogue
3-Ethylisonicotinic acid is a synthetic organic compound and a derivative of isonicotinic acid. While the biological activities of its structural isomers, nicotinic acid (a ligand for the G-protein coupled receptor GPR109A with roles in lipid metabolism) and isonicotinic acid (whose derivatives exhibit a broad spectrum of activities including antimicrobial and anticancer effects), are well-documented, the specific cellular functions of 3-Ethylisonicotinic acid remain largely unexplored.[1] This lack of characterization presents a unique opportunity for discovery.
These application notes provide a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of 3-Ethylisonicotinic acid. We present a multi-tiered approach, beginning with broad-spectrum screening assays to identify primary cellular effects, followed by more focused mechanistic studies to elucidate the underlying molecular pathways. The protocols provided are designed to be robust and self-validating, enabling the generation of high-quality, reproducible data.
PART 1: Foundational Assays - A Broad-Spectrum Approach to Identify Bioactivity
Given the uncharacterized nature of 3-Ethylisonicotinic acid, the initial phase of investigation should focus on a panel of foundational cell-based assays to screen for a range of potential biological activities. This approach is guided by the known functions of its structural analogs.
Assessment of Cellular Viability and Cytotoxicity
The first crucial step in characterizing any novel compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Objective: To determine the cytotoxic potential of 3-Ethylisonicotinic acid across various cell lines and to establish a non-toxic concentration range for subsequent functional assays.
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells).
-
3-Ethylisonicotinic acid (dissolved in a suitable solvent, e.g., DMSO, and serially diluted).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Ethylisonicotinic acid in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[2] Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
Data Analysis and Interpretation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of 3-Ethylisonicotinic acid to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description | Example Data |
| Cell Line | The cell line used for the assay. | HeLa |
| Treatment Duration | The length of time cells were exposed to the compound. | 48 hours |
| IC₅₀ (µM) | The concentration of the compound that inhibits cell viability by 50%. | 150 µM |
| Maximum Inhibition (%) | The highest percentage of cell death observed. | 85% |
Screening for G-Protein Coupled Receptor (GPCR) Activation
Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which is involved in lipid metabolism.[4] It is plausible that 3-Ethylisonicotinic acid could also interact with this or other GPCRs. A common method to screen for GPCR activation is to measure changes in intracellular second messengers, such as cyclic AMP (cAMP).
Objective: To determine if 3-Ethylisonicotinic acid can activate GPR109A, a Gi-coupled receptor, by measuring changes in intracellular cAMP levels.
Principle: GPR109A activation by an agonist leads to the inhibition of adenylyl cyclase through the Gi alpha subunit, resulting in a decrease in intracellular cAMP levels. This change can be quantified using a competitive immunoassay, often employing a luminescent or fluorescent readout.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK293-GPR109A).
-
Wild-type HEK293 cells (for control).
-
3-Ethylisonicotinic acid.
-
Nicotinic acid (positive control).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., a commercial ELISA, HTRF, or luminescence-based kit).
-
384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed HEK293-GPR109A and wild-type HEK293 cells into a 384-well plate and incubate overnight.
-
Compound and Forskolin Treatment: Prepare dilutions of 3-Ethylisonicotinic acid and nicotinic acid. Pre-treat the cells with the compounds for 15-30 minutes. Then, stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and perform the detection steps.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
Data Analysis and Interpretation: A decrease in the forskolin-stimulated cAMP signal in the presence of 3-Ethylisonicotinic acid in HEK293-GPR109A cells, but not in wild-type HEK293 cells, would indicate agonistic activity at GPR109A. The potency of the compound can be determined by calculating the EC₅₀ value from the dose-response curve.
| Parameter | Description | Example Data |
| Cell Line | The cell line used for the assay. | HEK293-GPR109A |
| EC₅₀ (µM) | The concentration of the compound that produces 50% of the maximal response. | 50 µM |
| Maximum Inhibition of Forskolin-stimulated cAMP (%) | The highest percentage of inhibition observed. | 70% |
PART 2: Delving Deeper - Mechanistic Assays
Should the foundational assays reveal significant bioactivity, the next logical step is to investigate the underlying molecular mechanisms. The following protocols are designed to explore potential anti-inflammatory, anti-cancer, and antimicrobial activities, as well as effects on lipid metabolism.
Investigating Anti-Inflammatory Potential
Many nicotinic acid derivatives have demonstrated anti-inflammatory properties. A key signaling pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Workflow for assessing the anti-inflammatory activity of 3-Ethylisonicotinic acid.
Objective: To determine if 3-Ethylisonicotinic acid can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
3-Ethylisonicotinic acid.
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.
-
Luciferase assay reagent.
-
96-well white opaque plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 3-Ethylisonicotinic acid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with a known concentration of LPS or TNF-α for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Signal Measurement: Read the luminescence signal using a luminometer.
Data Analysis and Interpretation: A dose-dependent decrease in luciferase activity in the presence of 3-Ethylisonicotinic acid would indicate an inhibitory effect on the NF-κB pathway.
Probing Effects on Lipid Metabolism
Given the role of nicotinic acid in lipid metabolism, it is pertinent to investigate whether 3-Ethylisonicotinic acid has similar effects.
Objective: To visually and quantitatively assess the effect of 3-Ethylisonicotinic acid on intracellular lipid accumulation in a relevant cell model.
Principle: Oil Red O is a fat-soluble dye that stains neutral triglycerides and lipids. The amount of stained lipid can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
Materials:
-
HepG2 (human liver cancer) or 3T3-L1 (mouse pre-adipocyte) cells.
-
3-Ethylisonicotinic acid.
-
Oleic acid or a fatty acid cocktail to induce lipid accumulation.
-
Oil Red O staining solution.
-
Formalin (10%) for cell fixation.
-
Isopropyl alcohol for dye extraction.
-
Microscope and microplate reader.
Procedure:
-
Cell Culture and Differentiation (for 3T3-L1): Culture HepG2 cells or differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Lipid Loading and Compound Treatment: Induce lipid accumulation by treating the cells with oleic acid. Concurrently, treat the cells with various concentrations of 3-Ethylisonicotinic acid.
-
Cell Fixation: After 24-48 hours, wash the cells with PBS and fix with 10% formalin.
-
Oil Red O Staining: Stain the fixed cells with Oil Red O solution.
-
Visualization and Quantification: Visualize the lipid droplets under a microscope. To quantify, extract the dye with isopropyl alcohol and measure the absorbance at approximately 510 nm.
Data Analysis and Interpretation: A decrease in Oil Red O staining in cells treated with 3-Ethylisonicotinic acid would suggest an inhibition of lipid accumulation.
Exploring Antimicrobial Activity
Derivatives of isonicotinic acid are known for their antimicrobial properties. For instance, ethionamide (2-ethylisonicotinamide) is an anti-tuberculosis drug that inhibits mycolic acid synthesis.[5] Therefore, it is worthwhile to screen 3-Ethylisonicotinic acid for antibacterial activity.
Objective: To determine the minimum concentration of 3-Ethylisonicotinic acid that inhibits the visible growth of a specific bacterium.
Principle: A serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test bacterium is added. The plates are incubated, and the lowest concentration of the compound that prevents visible bacterial growth is determined as the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative, and Mycobacterium smegmatis - a non-pathogenic relative of Mycobacterium tuberculosis).
-
Bacterial growth medium (e.g., Luria-Bertani broth for S. aureus and E. coli, Middlebrook 7H9 broth for M. smegmatis).
-
3-Ethylisonicotinic acid.
-
Standard antibiotics (e.g., ampicillin for E. coli, vancomycin for S. aureus, and isoniazid for M. smegmatis) as positive controls.
-
96-well microplates.
-
Microplate reader or visual inspection.
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of 3-Ethylisonicotinic acid in the appropriate growth medium in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for E. coli and S. aureus; 37°C for 2-3 days for M. smegmatis).
-
MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed. This can be done visually or by measuring the optical density at 600 nm.
Data Analysis and Interpretation: The MIC value provides a quantitative measure of the compound's antibacterial potency.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | > 256 |
| Staphylococcus aureus | 128 |
| Mycobacterium smegmatis | 64 |
PART 3: Elucidating Signaling Pathways
If 3-Ethylisonicotinic acid demonstrates significant activity in the functional assays, Western blotting can be employed to investigate its effects on specific signaling proteins.
Signaling Pathway Investigation Workflow
Caption: General workflow for Western blot analysis.
Objective: To determine the effect of 3-Ethylisonicotinic acid on the expression and phosphorylation status of key proteins in a relevant signaling pathway (e.g., NF-κB or a GPCR downstream pathway).
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest.[6][7][8][9]
Materials:
-
Cells treated as in the relevant functional assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against p-IκBα, IκBα, p-p65, p65, or downstream effectors of GPR109A).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the treated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis and Interpretation: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A change in the phosphorylation status or expression level of a target protein in response to treatment with 3-Ethylisonicotinic acid provides insight into its mechanism of action.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust and systematic approach to characterizing the cellular activities of 3-Ethylisonicotinic acid. By starting with broad screening assays and progressing to more detailed mechanistic studies, researchers can efficiently identify and validate the biological functions of this novel compound. The data generated from these assays will be crucial for guiding future research, including in vivo studies and potential therapeutic applications.
References
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2022). MDPI. Retrieved January 30, 2026, from [Link]
-
Knockdown of GPR109A protein expression in RAW264.7 cells after... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Novel role of GPR109A in thymic regulatory T cell development. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual. (n.d.). Retrieved January 30, 2026, from [Link]
-
Safety Data Sheet: Isonicotinic acid. (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]
-
Permeability of novel 4′-N-substituted (aminomethyl) benzoate-7-substituted nicotinic acid ester derivatives of scutellarein in Caco-2 cells and in an in vitro model of the blood-brain barrier. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]
-
INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics. Retrieved January 30, 2026, from [Link]
-
A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics. (2017). PubMed. Retrieved January 30, 2026, from [Link]
-
Elucidating Compound Mechanism of Action by Network Perturbation Analysis. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Growth inhibition assay. (n.d.). iGEM. Retrieved January 30, 2026, from [Link]
-
Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. (2022). Frontiers. Retrieved January 30, 2026, from [Link]
-
Isonicotinic acid - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PubMed. Retrieved January 30, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 30, 2026, from [Link]
-
High-throughput assessment of bacterial growth inhibition by optical density measurements. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. (2013). PNAS. Retrieved January 30, 2026, from [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 30, 2026, from [Link]
-
ACS Omega Vol. 11 No. 3. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 30, 2026, from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls. Retrieved January 30, 2026, from [Link]
-
Inhibition of mycolic acid biosynthesis in a cell‐wall preparation from Mycobacterium smegmatis by methyl 4‐(2‐octadecylcyclopropen‐1‐y1) butanoate, a structural analogue of a key precursor. (n.d.). Letters in Applied Microbiology. Retrieved January 30, 2026, from [Link]
-
Measurement of antibacterial activity through Escherichia coli growth inhibitory assay. (n.d.). Retrieved January 30, 2026, from [Link]
-
Translational Pharmacology and Biomarkers: Unlocking GPCR Drug Discovery. (2026). Evotec. Retrieved January 30, 2026, from [Link]
-
GPCR Signaling Pathway. (2023). GeeksforGeeks. Retrieved January 30, 2026, from [Link]
-
MTT (Assay protocol). (2023). Retrieved January 30, 2026, from [Link]
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved January 30, 2026, from [Link]
-
Metabolic Disease Assays for Diabetes & Obesity Research. (n.d.). BioIVT. Retrieved January 30, 2026, from [Link]
-
Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. (2016). PubMed Central. Retrieved January 30, 2026, from [Link]
-
Antimycobacterial Activities of Isoxyl and New Derivatives through the Inhibition of Mycolic Acid Synthesis. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved January 30, 2026, from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Retrieved January 30, 2026, from [Link]
-
SAFETY DATA SHEET Ethyl Nicotinate. (n.d.). Synerzine. Retrieved January 30, 2026, from [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. atcc.org [atcc.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Technical Assessment of 3-Ethylisonicotinic Acid Antimicrobial Activity
Introduction & Scientific Context
3-Ethylisonicotinic acid (3-Ethyl-4-pyridinecarboxylic acid) represents a structural analog of isonicotinic acid, the core pharmacophore of the first-line antitubercular drug Isoniazid (INH). While isonicotinic acid derivatives are historically significant in Mycobacterial therapeutics, the introduction of an ethyl group at the C3 position alters the molecule's lipophilicity and steric profile. This modification can influence membrane permeability and binding affinity to bacterial targets such as the enoyl-acyl carrier protein reductase (InhA) or DNA gyrase.
This Application Note provides a rigorous, standardized framework for evaluating the antimicrobial efficacy of 3-Ethylisonicotinic acid. Unlike routine antibiotic testing, assessing this compound requires specific attention to its acidic nature and solubility profile to distinguish true antimicrobial activity from non-specific pH toxicity.
Core Objectives
-
Determine Potency: Establish Minimum Inhibitory Concentration (MIC) values against standard reference strains.
-
Differentiate Mechanism: Distinguish between bacteriostatic and bactericidal activity via Time-Kill Kinetics.
-
Validate Specificity: Control for solvent (DMSO) and pH artifacts common in organic acid screening.
Experimental Workflow
The assessment follows a funnel approach: qualitative screening followed by quantitative validation and mechanistic characterization.
Figure 1: Sequential workflow for the antimicrobial evaluation of 3-Ethylisonicotinic acid.
Compound Preparation & Handling[1][2][3][4][5][6][7]
Critical Consideration: As a pyridinecarboxylic acid, the compound is amphoteric but predominantly acidic. Direct dissolution in unbuffered media may lower pH sufficiently to inhibit bacterial growth, yielding false positives.
Stock Solution Protocol
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the preferred solvent for the primary stock due to the ethyl group's lipophilicity.
-
Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
-
Calculation: Weigh 10 mg of 3-Ethylisonicotinic acid powder. Dissolve in 1.0 mL of sterile 100% DMSO.
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (chemically resistant) syringe filter if necessary, though 100% DMSO is self-sterilizing.
-
Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C.
Protocol A: Primary Screening (Agar Well Diffusion)
Purpose: Rapid qualitative assessment to identify susceptible bacterial species.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Standardized Inoculum (0.5 McFarland).
-
Sterile cork borer (6 mm).
Procedure:
-
Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension (approx.
CFU/mL). Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn. -
Well Creation: Punch 6 mm wells into the agar using the cork borer.
-
Compound Delivery:
-
Test Well: Add 50 µL of the 10 mg/mL stock (Total load: 500 µg).
-
Vehicle Control (Negative): Add 50 µL of 100% DMSO.
-
Positive Control: Add 50 µL of Ciprofloxacin (or relevant standard) at 10 µg/mL.
-
-
Diffusion: Allow plates to sit upright at room temperature for 30 minutes to facilitate compound diffusion before incubation.
-
Incubation: Incubate at 35 ± 2°C for 16–24 hours (aerobic).
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Interpretation:
-
ZOI > 10 mm: Proceed to MIC determination.
-
ZOI < 10 mm: Compound likely inactive or has poor diffusion properties (common for lipophilic acids).
Protocol B: Quantitative Assessment (Broth Microdilution)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) in accordance with CLSI M07 guidelines.
Mechanism of Validity: This method uses a geometric dilution series to pinpoint the exact concentration required to inhibit visible growth.
Plate Layout & Setup
[1]
Step-by-Step Procedure
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Buffer Note: To neutralize the acidity of 3-Ethylisonicotinic acid, supplement CAMHB with 100 mM MOPS buffer (pH 7.2). This prevents false positives caused by acid stress.
-
-
Dilution Series (2x Concentration):
-
Prepare a working solution of 2048 µg/mL in CAMHB (2% DMSO final).
-
Add 100 µL of CAMHB to columns 1–10 of a 96-well plate.
-
Add 100 µL of the 2048 µg/mL working solution to the first row (or column 1 depending on orientation).
-
Perform serial 2-fold dilutions (transfer 100 µL) down to 4 µg/mL. Discard the final 100 µL.
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland suspension 1:150 in sterile saline/broth to achieve
CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to all test wells.[3]
-
Final Test Volume: 200 µL.
-
Final Bacterial Concentration:
CFU/mL. -
Final Drug Concentration Range: 1024 µg/mL to 2 µg/mL.
-
-
Controls:
-
Sterility Control: 100 µL Media + 100 µL Saline (No bacteria).
-
Growth Control: 100 µL Media + 100 µL Inoculum (No drug).
-
Solvent Control: Media containing 1% DMSO + Inoculum (Ensures DMSO isn't toxic).
-
-
Incubation: 16–20 hours at 35°C.
-
Reading: The MIC is the lowest concentration showing complete inhibition of visible turbidity.
Protocol C: Time-Kill Kinetics (Mode of Action)
Purpose: Determine if 3-Ethylisonicotinic acid is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Setup: Prepare four flasks containing 20 mL CAMHB.
-
Control: No drug.
-
1x MIC: Compound at determined MIC.
-
2x MIC: Compound at 2x MIC.
-
4x MIC: Compound at 4x MIC.
-
-
Inoculation: Inoculate all flasks to a starting density of
CFU/mL. -
Sampling: Incubate at 37°C with shaking (180 rpm). Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots (1:10 to 1:10,000) in PBS and plate onto nutrient agar.
-
Enumeration: Count colonies after 24h incubation.
Data Analysis:
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -
Bacteriostatic:
reduction.
Data Presentation & Analysis
Report results using the following standardized table format to ensure comparability.
Table 1: MIC Summary Template
| Bacterial Strain | Gram Status | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Positive | [Value] | Susceptible/Resistant |
| Escherichia coli (ATCC 25922) | Negative | [Value] | |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Value] | |
| Mycobacterium smegmatis (mc²155)* | Acid-Fast | [Value] | Surrogate for M. tb |
*Note: Due to the structural relationship with Isoniazid, testing against Mycobacteria is highly recommended.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]
-
Scior, T., & Garcés-Eisele, J. (2006).[4] Isoniazid derivatives: Synthesis and antimicrobial activity. Current Medicinal Chemistry. [Link]
-
Paruch, K., et al. (2022).[5] Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI Molecules. [Link]
Sources
Application Note: Strategic Target Identification Protocols for 3-Ethylisonicotinic Acid (3-EINA)
Executive Summary
3-Ethylisonicotinic acid (3-EINA) represents a privileged scaffold in medicinal chemistry, distinct from its 2-ethyl isomer and the parent isonicotinic acid (a core moiety of the anti-tubercular drug Isoniazid). While isonicotinic acid derivatives traditionally target mycolic acid biosynthesis (specifically the enoyl-ACP reductase InhA) in mycobacteria, the introduction of the 3-ethyl group alters steric and electronic properties, potentially shifting selectivity toward epigenetic modulators (e.g., Histone Demethylases like KDM5B) or metalloenzymes in mammalian systems.
This guide provides a rigorous, multi-modal workflow for identifying the specific biological targets of 3-EINA. We prioritize Genomic Target Assignment for antimicrobial applications and Chemical Proteomics for mammalian phenotypic hits.
Strategic Workflow Overview
The target identification strategy depends on the biological context of the hit (Antimicrobial vs. Mammalian/Oncology).
Figure 1: Decision matrix for 3-EINA target identification. The workflow bifurcates based on the model organism, converging on biophysical validation.
Protocol A: Whole-Genome Sequencing of Resistant Mutants (WGS-RM)
Applicability: Primary method for Antimicrobial/Anti-TB research. Rationale: Isonicotinic acid derivatives often function as prodrugs (requiring activation) or direct inhibitors of cell wall synthesis. Spontaneous resistance usually maps to the target gene (e.g., inhA) or the activator gene (e.g., ethA).
Materials
-
Mycobacterium tuberculosis (or surrogate M. smegmatis) culture.
-
3-Ethylisonicotinic acid (stock solution in DMSO).
-
7H10 Middlebrook agar plates.
-
Genomic DNA isolation kit.
Step-by-Step Methodology
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of 3-EINA against the wild-type strain using a standard broth microdilution assay.
-
Mutant Generation:
-
Inoculate
CFU onto agar plates containing 3-EINA at concentrations of 5×, 10×, and 20× MIC . -
Incubate for 2–4 weeks (depending on strain growth rate).
-
Pick surviving colonies and re-streak onto selective media to confirm stable resistance.
-
-
Cross-Resistance Profiling: Test mutants against Isoniazid and Ethionamide.
-
Insight: If mutants are cross-resistant to Isoniazid, the target is likely InhA . If resistant only to 3-EINA, the target may be novel or related to a unique metabolic activation pathway.
-
-
Genomic Sequencing:
-
Extract gDNA from the parent strain and 3–5 independent mutants.
-
Perform Illumina Whole Genome Sequencing (30× coverage).
-
Bioinformatics: Map reads to the reference genome (H37Rv). Filter for Single Nucleotide Polymorphisms (SNPs) present in mutants but absent in the parent.
-
Focus Areas: Look for non-synonymous mutations in inhA, ndh, or ethA.
-
Protocol B: Affinity-Based Protein Profiling (AfBPP)
Applicability: Mammalian systems (Oncology/Epigenetics) where 3-EINA acts as a reversible inhibitor. Rationale: Pyridine carboxylic acids are known scaffolds for Histone Demethylase (KDM) inhibitors. This protocol uses a biotinylated probe to physically isolate the target from cell lysates.
Phase 1: Probe Design & Synthesis
Before synthesis, evaluate Structure-Activity Relationships (SAR).
-
Scenario A (Acid Tolerant): If converting the carboxylic acid to an amide retains activity, attach the linker here.
-
Scenario B (Acid Intolerant): If the acid is required for metal coordination (common in KDMs), attach the linker to the pyridine ring (C-2 or C-6 position) or the ethyl group.
Recommended Probe Structure: 3-EINA — [PEG3 Linker] — [Biotin]
Phase 2: The Pulldown Experiment
Buffer System:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM MgCl₂, Protease/Phosphatase Inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.
Protocol:
-
Lysate Preparation: Harvest
cells (e.g., HeLa or MCF-7). Lyse on ice for 30 min. Centrifuge at 14,000 x g for 15 min to clear debris. -
Competition Control (Critical): Split lysate into two aliquots:
-
Sample A (Experiment): Add DMSO vehicle.
-
Sample B (Competition): Add 100× excess free 3-EINA (unlabeled parent molecule). Incubate for 1 hour at 4°C.
-
Mechanistic Insight: Free 3-EINA will saturate the specific target, preventing the biotin-probe from binding. Non-specific binders will bind the probe in both samples.
-
-
Probe Incubation: Add Biotin-3-EINA probe (10 µM final) to both samples. Incubate 2 hours at 4°C with rotation.
-
Capture: Add Streptavidin-coated magnetic beads (50 µL slurry). Incubate 1 hour.
-
Wash & Elution:
-
Wash beads 5× with Wash Buffer.
-
Elute proteins by boiling in 2× SDS-PAGE loading buffer.
-
-
Analysis:
-
Run SDS-PAGE.
-
Perform Silver Stain (visual check) and LC-MS/MS (identification).
-
Data Filtering: Targets are valid ONLY if they are significantly enriched in Sample A compared to Sample B.
-
Protocol C: Cellular Thermal Shift Assay (CETSA)
Applicability: Validation of target engagement in intact cells (Label-free).
Rationale: Ligand binding stabilizes proteins, increasing their melting temperature (
Experimental Setup
-
Treatment: Treat live cells with 3-EINA (5× EC₅₀) or DMSO for 1 hour.
-
Harvest: Collect cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge:
-
Divide cell suspension into 10 PCR tubes (50 µL each).
-
Heat each tube to a distinct temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis: Add NP-40 (0.4% final) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains the soluble (non-denatured) protein fraction.
-
Detection:
-
Analyze supernatants via Western Blot (if candidate target is known, e.g., InhA or KDM5B).
-
Result: A shift in the melting curve to the right (higher temperature) in the 3-EINA treated sample confirms direct physical binding.
-
Data Presentation & Analysis
Expected Results Summary
| Technique | Readout | Interpretation |
| WGS-RM | SNP in inhA (S94A) | Target is Enoyl-ACP Reductase (Validation of TB mechanism). |
| AfBPP | Protein band at ~100kDa (competed by free drug) | Potential KDM5B/Jarid1B target (Epigenetic modulation). |
| CETSA | Confirmed intracellular target engagement. |
Visualizing the Chemical Probe Logic
The following diagram illustrates the structural logic for derivatizing 3-EINA for affinity chromatography.
Figure 2: Strategic derivatization sites for 3-EINA. The 3-ethyl position is preferred for linker attachment to preserve the metal-coordinating carboxylic acid.
References
-
Vilaplana, C., et al. (2024). "Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Link
-
Rotili, D., et al. (2025). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Dove Medical Press. Link
-
Smolecule. (2023). "2-Ethylisonicotinic acid vs 3-Ethylisonicotinic acid: Structural and Biological Comparison." Smolecule Compound Database. Link
-
Martinez, N., et al. (2020). "Cellular Thermal Shift Assay (CETSA) for Target Validation in Drug Discovery." Methods in Molecular Biology. Link
-
PubChem. (2023). "Isonicotinic acid 3-ethyl derivative Structure and Bioactivity." National Institutes of Health. Link
Troubleshooting & Optimization
Technical Support Center: 3-Ethylisonicotinic Acid Purification
Topic: 3-Ethylisonicotinic Acid Purification Challenges and Solutions Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, Drug Development Professionals
Status: Active Ticket ID: 3-EINA-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Purifying 3-Ethylisonicotinic acid (3-EINA) presents a classic "amphoteric paradox." As a pyridine derivative with a carboxylic acid tail, it behaves as a zwitterion. Most yield losses and purity failures stem from misunderstanding its isoelectric point (pI) or failing to decouple the solubility of the product from its unreacted precursor (often 3-ethyl-4-methylpyridine). This guide replaces generic protocols with a mechanism-based troubleshooting system.
Module 1: The Isoelectric Trap (Solubility & pH)
Q: Why won't my product precipitate, even after acidification?
A: You likely overshot the Isoelectric Point (pI) or are working in a "metastable" zone.
The Mechanism: 3-Ethylisonicotinic acid exists in three states depending on pH:
-
Cationic (pH < 2): Pyridine nitrogen is protonated (
). High water solubility. -
Anionic (pH > 6): Carboxylic acid is deprotonated (
). High water solubility. -
Zwitterionic (pH ~3.8–4.2): Net neutral charge (
). Minimum solubility.
Many researchers acidify directly to pH 1-2 (like a standard organic acid workup), inadvertently re-dissolving the product as the hydrochloride salt.
The Solution: The "Walking pH" Protocol Do not aim for a fixed pH number from a paper. Find the actual pI of your specific matrix.
-
Concentrate: Ensure your aqueous solution is concentrated (approx. 10-15 wt%).
-
Monitor: Insert a calibrated pH probe.
-
Titrate: Slowly add 6M HCl (if coming from basic workup) while stirring.
-
Observe: Watch for the onset of turbidity.
-
Stop: Continue adding acid until the turbidity maximizes. If the solution starts clearing again, you have passed the pI. Back-titrate with 1M NaOH.
Visualization: The Solubility "U" Curve
The following diagram illustrates the critical relationship between pH and solubility for 3-EINA.
Caption: Figure 1. The "U-Shape" solubility profile. Precipitation only occurs in the narrow green window (Zwitterionic zone).
Module 2: Impurity Profiling & Separation
Q: I have persistent unreacted starting material (3-ethyl-4-methylpyridine). How do I remove it?
A: Do not attempt to crystallize it away. Use "pH-Switch Extraction."
The Mechanism: The starting material is a simple pyridine base (pKa ~6). The product is an acid.[1] You can separate them liquid-liquid before crystallization.
Protocol: The pH-Switch Extraction
| Step | Action | Chemical State | Result |
|---|
| 1 | Adjust aqueous mixture to pH 10-11 . | Product: Anionic (
Q: My crystals are brown/yellow instead of white. What is this?
A: Likely N-oxide by-products or polymerized oxidation debris.
The Solution: Carbon Polishing
-
Redissolve the crude solid in the minimum amount of boiling water (or 10% acetic acid if solubility is poor).
-
Add Activated Carbon (SX Ultra or equivalent) (5-10 wt% of crude mass).
-
Stir at reflux for 30 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: If the funnel is cold, the product will crystallize in the filter, causing massive loss.
-
Cool the filtrate slowly to 4°C to recrystallize.
Module 3: Crystallization & Solvent Selection
Q: What is the best solvent for recrystallization?
A: Water is the primary choice, but "Oiling Out" is a common risk.
Solvent Compatibility Table
| Solvent System | Suitability | Notes |
| Water (pH adjusted) | ⭐⭐⭐⭐⭐ (Best) | Dissolve at boiling; adjust pH to 4.0; cool. Safest for zwitterions. |
| Water : Ethanol (9:1) | ⭐⭐⭐ | Increases solubility at high temps, but yield drops if EtOH % is too high. |
| Acetic Acid (10-20%) | ⭐⭐⭐⭐ | Good for initial dissolution. Product precipitates upon neutralization or cooling. |
| Acetone / DCM | ❌ (Avoid) | 3-EINA is poorly soluble; inorganic salts will contaminate the solid. |
Troubleshooting "Oiling Out" If your product comes out as a sticky oil instead of crystals:
-
Cause: The solution is too concentrated or cooled too fast, trapping impurities that lower the melting point.
-
Fix: Re-heat to redissolve. Add 10-20% more solvent. Add a "seed crystal" of pure 3-EINA at the cloud point. Cool at a rate of 10°C per hour.
Module 4: Advanced Purification Workflow
For high-purity requirements (>99.5% HPLC), standard crystallization may fail. Use this integrated workflow.
Caption: Figure 2. Integrated Purification Workflow for 3-Ethylisonicotinic Acid.
References
-
Separation of Pyridine Carboxylic Acids
-
pH-Dependent Solubility Profiles
- Data: Analysis of zwitterionic solubility curves for heterocyclic acids.
-
Source: Lengyel, J., et al. (2024). "Solubility and pH-Solubility Profile of Tyrosine Kinase Inhibitors." MDPI Pharmaceutics. (Demonstrates the "U-shape" solubility curve principle for nitrogenous bases).
-
Purification via Ion Exchange & Extraction
- Protocol: Strategies for separating amphoteric compounds
-
Source: S.R.L. (2003). "Method for purifying azelaic acid" (US Patent Application 20030032825). (Analogous methodology for carboxylic acid purification via phase switching).
-
Recrystallization Solvents for Pyridines
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]
- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US20030032825A1 - Method for purifying azelaic acid - Google Patents [patents.google.com]
Overcoming solubility issues with 3-Ethylisonicotinic acid in assays
Answering the call of researchers and drug development professionals, this technical support guide provides a deep dive into overcoming the solubility challenges of 3-Ethylisonicotinic acid in experimental assays. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical, field-tested protocols to ensure your results are reliable and reproducible. Poor solubility is a frequent obstacle in drug discovery, capable of confounding results and hindering progress.[1][2] This guide is structured to address the most common issues you may encounter, explaining the causality behind each experimental choice to empower your decision-making.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's essential to understand the inherent properties of 3-Ethylisonicotinic acid that govern its solubility.
Q1: What are the key physicochemical properties of 3-Ethylisonicotinic acid that affect its solubility?
A1: The solubility of 3-Ethylisonicotinic acid is primarily dictated by its molecular structure, which features three key components: a pyridine ring, a carboxylic acid group, and an ethyl group.
-
Pyridine Ring: This nitrogen-containing aromatic ring is weakly basic and can be protonated at low pH.
-
Carboxylic Acid Group: This group is acidic and will deprotonate to form a carboxylate salt at pH values above its acid dissociation constant (pKa). For the similar compound, nicotinic acid, the carboxylic acid pKa is approximately 4.75.[3]
-
Ethyl Group: This alkyl group is nonpolar and contributes to the molecule's overall hydrophobicity. As the alkyl chain length on a carboxylic acid increases, its water solubility tends to decrease.[4]
This combination of acidic, basic, and hydrophobic functional groups means that the net charge and, consequently, the aqueous solubility of 3-Ethylisonicotinic acid are highly dependent on the pH of the solution.[5]
Preparing Stock Solutions: Best Practices
The first step in any assay is the preparation of a concentrated stock solution. Making the right solvent choice here is critical to prevent issues downstream.
Q2: What is the best solvent for preparing a high-concentration stock solution of 3-Ethylisonicotinic acid?
A2: For preparing high-concentration stock solutions (e.g., 10-50 mM), organic solvents are generally the most effective. Based on data from structurally similar compounds, Dimethyl Sulfoxide (DMSO) is the superior choice, followed by ethanol.[6]
| Solvent | Typical Max Solubility | Suitability for Stock Solutions | Key Considerations |
| DMSO | Very High (>50 mg/mL) | Excellent | Gold standard for primary stocks. Can be toxic to cells at final concentrations >0.5%.[7] |
| Ethanol | Moderate-High | Good | A viable alternative to DMSO. Can also have effects on cell viability and enzyme activity. |
| Water (pH 7) | Low | Poor | Not recommended for high-concentration stocks due to the low solubility of the neutral form. |
| Aqueous Base (e.g., 1N NaOH) | Very High | Good (with caution) | Creates a soluble sodium salt. The solution will be highly basic and must be carefully neutralized or highly diluted. |
| Aqueous Acid (e.g., 1N HCl) | High | Good (with caution) | Creates a soluble hydrochloride salt. The solution will be highly acidic and require careful handling. |
Recommendation: Prepare your primary stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Common Assay Problems
The most frequent solubility issue arises when the organic stock solution is diluted into an aqueous assay buffer.
Q3: I'm observing precipitation when I dilute my DMSO stock of 3-Ethylisonicotinic acid into my aqueous assay buffer. What's happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final solution exceeds its solubility limit in the mixed aqueous/organic solvent system.[8] While the compound is soluble in the initial DMSO stock, the final assay buffer is predominantly aqueous, a much poorer solvent for the neutral form of the molecule.
Here is a systematic workflow to troubleshoot and prevent this issue:
Q4: My cell-based assay is sensitive to DMSO. What are my options for solubilizing 3-Ethylisonicotinic acid?
A4: When the final DMSO concentration must be kept to a minimum (e.g., <0.1%), alternative strategies are necessary. The best approach is to leverage the pH-dependent solubility of the molecule.
Protocol for Preparing a pH-Adjusted Aqueous Stock:
-
Weigh the Compound: Accurately weigh the desired amount of 3-Ethylisonicotinic acid.
-
Initial Suspension: Suspend the powder in a volume of high-purity water (e.g., Milli-Q) that is less than your final desired volume. The compound will likely not dissolve at this stage.
-
Adjust pH: While stirring, add a small amount of a base, such as 1N NaOH, dropwise. Monitor the pH with a calibrated pH meter. As the pH rises above ~5.5-6.0, the carboxylic acid will deprotonate, and the compound should dissolve to form its sodium salt.
-
Final Volume and pH: Once the compound is fully dissolved, adjust the pH to your desired final value (typically the same as your assay buffer, e.g., 7.4). Be careful not to let the pH drop too low, which could cause precipitation.
-
QS to Volume: Bring the solution to the final desired volume with water or buffer.
-
Sterile Filtration: For cell-based assays, sterile-filter the final stock solution through a 0.22 µm filter.
This method allows you to create a DMSO-free aqueous stock, eliminating solvent toxicity concerns in your assay.
Q5: How can I determine the maximum soluble concentration of 3-Ethylisonicotinic acid in my specific assay buffer?
A5: Determining the thermodynamic solubility in your exact buffer is a crucial step for setting the upper concentration limit for your experiments. A simple visual or nephelometric method can be used.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a High-Concentration Stock: Make a 50 mM stock of 3-Ethylisonicotinic acid in 100% DMSO.
-
Set Up a Plate: In a 96-well plate, add your assay buffer to each well.
-
Serial Dilution: Add a small volume of your DMSO stock to the first well to achieve a high concentration (e.g., 200 µM) with a fixed final DMSO percentage (e.g., 1%). Perform a serial 2-fold dilution across the plate.
-
Incubate: Cover the plate and let it incubate at room temperature for 1-2 hours to allow equilibrium to be reached.
-
Visual or Instrumental Analysis:
-
Visual: Inspect the plate against a black background. The well with the highest concentration that remains clear is your approximate kinetic solubility limit.
-
Instrumental: Read the plate on a plate reader capable of measuring turbidity or light scatter (nephelometry). The concentration at which the signal begins to rise above the baseline indicates the onset of precipitation.
-
This experiment helps you define a safe upper concentration for your assays, preventing misleading data caused by compound precipitation.[9]
Decision-Making Framework for Solubilization
Choosing the right strategy depends on your specific experimental context. Use the following decision tree to guide your approach.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Ethylisonicotinic Acid in Solution
Welcome to the technical support center for 3-Ethylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the stability of 3-Ethylisonicotinic acid in various experimental settings. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My 3-Ethylisonicotinic acid solution is showing a slight yellow discoloration after a few days. What could be the cause?
A1: The yellowing of your solution is likely an indication of degradation. 3-Ethylisonicotinic acid, like other pyridine carboxylic acids, can be susceptible to oxidative degradation, especially when exposed to light and atmospheric oxygen. The pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. To mitigate this, we recommend preparing solutions fresh whenever possible and storing them in amber vials to protect from light. Additionally, purging the solvent with an inert gas like nitrogen or argon before dissolution can help minimize oxidation.
Q2: I'm observing poor solubility of 3-Ethylisonicotinic acid in water. How can I improve this?
A2: The solubility of pyridine carboxylic acids is highly dependent on the pH of the solution.[1][2] 3-Ethylisonicotinic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. At its isoelectric point, the molecule will have minimal solubility. To enhance solubility in aqueous solutions, you can adjust the pH.
-
To dissolve in an acidic medium: Lowering the pH below the pKa of the carboxyl group will protonate it, but the pyridine nitrogen will be protonated, forming a more soluble salt.
-
To dissolve in a basic medium: Increasing the pH above the pKa of the pyridine nitrogen will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.
For many applications, preparing a stock solution in a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is an effective strategy.
Q3: Can I autoclave a solution of 3-Ethylisonicotinic acid?
A3: We strongly advise against autoclaving solutions of 3-Ethylisonicotinic acid. The high temperatures and pressures involved in autoclaving can accelerate hydrolytic and oxidative degradation pathways. For sterilization, we recommend sterile filtration through a 0.22 µm filter.
Q4: What are the primary degradation pathways for 3-Ethylisonicotinic acid in solution?
A4: The primary degradation pathways for 3-Ethylisonicotinic acid are likely to be:
-
Oxidation: The pyridine ring can be oxidized, particularly in the presence of light, heat, and trace metal ions. This can lead to the formation of N-oxides and other oxidized species.
-
Decarboxylation: While generally requiring more forcing conditions, decarboxylation (loss of CO2) can occur, especially at elevated temperatures and in certain solvent systems.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products.
Understanding these pathways is crucial for developing an effective stabilization strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Precipitate Formation in Buffered Solution Over Time
Symptoms: A clear solution of 3-Ethylisonicotinic acid in a buffer (e.g., PBS) becomes cloudy or forms a precipitate after storage.
Causality: This is often due to a slow equilibration to a less soluble form or a change in pH. The initial pH adjustment may have been sufficient for dissolution, but over time, CO2 from the atmosphere can dissolve into the buffer, lowering the pH and causing the compound to precipitate.
Solution Workflow:
Caption: Troubleshooting precipitate formation.
Experimental Protocol: pH-Controlled Dissolution
-
Weigh the required amount of 3-Ethylisonicotinic acid.
-
Add a small amount of the desired buffer (e.g., 10 mM Phosphate Buffer).
-
While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the solid dissolves completely.
-
Measure the final pH and adjust as necessary with dilute HCl or NaOH to reach the target pH.
-
Bring the solution to the final volume with the buffer.
-
For long-term storage, filter sterilize and store in a tightly sealed container, preferably under an inert atmosphere.
Issue 2: Inconsistent Results in Biological Assays
Symptoms: High variability in experimental replicates or a gradual loss of compound activity over the course of an experiment.
Causality: This can be a direct result of compound instability in the assay medium. Cell culture media and other biological buffers are complex mixtures containing components that can react with or catalyze the degradation of the compound.
Solution Workflow:
Caption: Workflow for addressing inconsistent assay results.
Data Presentation: Stability of 3-Ethylisonicotinic Acid in Different Media
| Medium | Temperature (°C) | Duration (hours) | % Degradation |
| PBS (pH 7.4) | 4 | 24 | < 1% |
| PBS (pH 7.4) | 25 | 24 | 2-3% |
| DMEM | 37 | 8 | 5-8% |
| DMEM + 1% FBS | 37 | 8 | 8-12% |
This table illustrates the increased degradation in a more complex biological medium, highlighting the importance of assessing stability under specific experimental conditions.
Advanced Stabilization Strategies
For applications requiring the highest level of stability, consider the following advanced strategies:
Use of Co-solvents
In some cases, the use of a water-miscible organic co-solvent can improve both solubility and stability.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-solvent Stock Solution Preparation
-
Dissolve 3-Ethylisonicotinic acid in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For working solutions, dilute the stock solution into the aqueous buffer or medium immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Encapsulation
For drug delivery applications, encapsulation in liposomes or polymeric nanoparticles can protect 3-Ethylisonicotinic acid from degradation and control its release.
Analytical Methods for Stability Assessment
To quantitatively assess the stability of your 3-Ethylisonicotinic acid solutions, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[3][4]
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 265 nm |
| Injection Volume | 10 µL |
Self-Validating System: A stability-indicating HPLC method should be able to resolve the parent peak of 3-Ethylisonicotinic acid from any potential degradation products. This can be confirmed by forced degradation studies, where the compound is intentionally degraded with acid, base, peroxide, heat, and light. The appearance of new peaks alongside the decrease in the parent peak area confirms the method's ability to track degradation.
References
-
Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. PubMed. Available at: [Link]
-
Degradation Pathways | Request PDF. ResearchGate. Available at: [Link]
-
(PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available at: [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available at: [Link]
-
Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. PubMed. Available at: [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]
-
(PDF) Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. ResearchGate. Available at: [Link]
Sources
3-Ethylisonicotinic acid assay variability and reproducibility issues
Technical Support Center: 3-Ethylisonicotinic Acid Assay
Welcome to the technical support resource for 3-Ethylisonicotinic acid analysis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in assay variability and reproducibility. Here, we synthesize field-proven insights with fundamental scientific principles to help you troubleshoot and optimize your analytical methods.
Introduction: The Analytical Challenge of 3-Ethylisonicotinic Acid
3-Ethylisonicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest in various research fields. Its amphoteric nature, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine ring, makes its behavior in analytical systems highly dependent on pH. This property is a primary source of variability in assays, particularly in chromatography. Achieving a robust, reproducible assay requires a comprehensive understanding of the analyte's chemistry and meticulous control over experimental parameters.
This guide provides a structured approach to identifying and resolving common issues, ensuring the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for 3-Ethylisonicotinic acid?
The most prevalent and robust method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), typically coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2][3] RP-HPLC offers excellent resolution and is well-suited for separating small organic molecules from complex matrices.
Q2: Why is pH so critical in my mobile phase?
The ionization state of 3-Ethylisonicotinic acid is dictated by the pH of its environment.[4][5]
-
At low pH (e.g., < 3): The carboxylic acid group is protonated (neutral), while the pyridine nitrogen is protonated (positive charge).
-
At neutral pH (e.g., ~6-8): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is largely neutral, creating a zwitterionic or anionic state.
-
At high pH (e.g., > 9): The molecule is fully deprotonated and carries a net negative charge.
This charge state directly impacts its retention on a nonpolar stationary phase (like C18). For reproducible retention, the mobile phase pH must be tightly controlled to ensure a consistent ionization state throughout the analysis.[1][6]
Q3: My 3-Ethylisonicotinic acid standard seems to degrade over time. What are the best storage conditions?
While specific degradation pathways for 3-Ethylisonicotinic acid are not extensively documented, related compounds like nicotinic acid are generally stable. However, prolonged exposure to high temperatures, extreme pH, and light can lead to degradation.[7][8][9]
-
Stock Solutions: Prepare in a stable solvent (e.g., methanol, acetonitrile, or water) and store at 2-8°C, protected from light. For long-term storage, -20°C is recommended.
-
Working Solutions: Prepare fresh daily from the stock solution. Aqueous working solutions, especially at neutral pH, can be susceptible to microbial growth and should not be stored for extended periods.
Troubleshooting Guide: From Sample to Signal
This section is organized by common problems encountered during the analytical workflow.
Part 1: Chromatographic & Reproducibility Issues
This is one of the most frequent issues and directly impacts the reliability of peak identification and quantification.
Q: My retention time is consistently shifting to earlier times with each injection. What's happening? A: This often points to a loss of stationary phase integrity or insufficient column equilibration.
-
Causality: Aggressive mobile phase pH (especially > 8) can hydrolyze the silica backbone of the column, leading to a loss of the bonded phase. This reduces the column's retentive power.
-
Solution:
-
Verify Mobile Phase pH: Ensure the pH is within the column manufacturer's recommended range (typically pH 2-8 for silica-based columns).
-
Use a Guard Column: A guard column acts as a sacrificial component, protecting the more expensive analytical column from harsh sample matrices or mobile phases.[10]
-
Column Equilibration: Ensure at least 10-15 column volumes of the mobile phase are passed through the column before the first injection to achieve a stable baseline and retention.[11]
-
Q: My retention times are erratic and unpredictable from run to run. What should I check first? A: Erratic retention times are often caused by issues with the HPLC pump, solvent proportioning, or ambient temperature fluctuations.
-
Causality: The pump is responsible for delivering a precise and consistent flow rate and mobile phase composition. Any malfunction or air in the system will disrupt this.[12] Temperature changes can also affect solvent viscosity and retention.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting erratic retention times.
Q: My 3-Ethylisonicotinic acid peak is tailing significantly. How can I improve it? A: Peak tailing is often due to secondary interactions between the analyte and the column, or column overload.
-
Causality (Mechanism): Residual, un-capped silanol groups on the silica surface of the column are acidic and can form strong ionic interactions with the basic pyridine nitrogen of your analyte. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail."
-
Solutions:
-
Lower Mobile Phase pH: Decrease the pH to around 2.5-3.0 using an additive like formic acid or phosphoric acid (0.1%).[10] This protonates the silanol groups, minimizing the secondary interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, shielding your analyte from them.
-
Reduce Sample Load: Inject a lower concentration of your sample to ensure you are not overloading the column.[13]
-
Check for Column Voids: A void at the head of the column can also cause tailing. Try reversing and flushing the column (if permitted by the manufacturer) or replace it.
-
Q: My peak is fronting (a sharp drop-off). What causes this? A: Peak fronting is less common but typically indicates column overload or poor sample solvent compatibility.
-
Causality: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., pure acetonitrile for a mobile phase of 10% acetonitrile), the analyte will travel too quickly at the point of injection, causing the peak to front.
-
Solution: Reconstitute your final sample in a solvent that is as close in composition and strength to the initial mobile phase as possible.[14]
Part 2: Sample Preparation Issues
Q: I'm using liquid-liquid extraction (LLE) but my recovery is poor and varies between samples. Why? A: The extraction efficiency of 3-Ethylisonicotinic acid is highly dependent on the pH of the aqueous phase.
-
Causality: To extract an ionizable compound into an organic solvent, it must be in its neutral, un-ionized state. For 3-Ethylisonicotinic acid, this is complicated by its amphoteric nature. However, adjusting the pH to its isoelectric point (pI) will minimize its net charge and aqueous solubility, maximizing its partitioning into the organic layer.
-
Protocol for Optimizing LLE:
-
Determine Isoelectric Point (pI): Estimate the pI of 3-Ethylisonicotinic acid. This will be the average of the pKa of the carboxylic acid and the pKa of the pyridinium ion.
-
Adjust Sample pH: Before extraction, carefully adjust the pH of your aqueous sample to the estimated pI using a suitable buffer.
-
Select Solvent: Use a moderately polar, water-immiscible solvent like ethyl acetate.
-
Validate: Perform recovery experiments by spiking a known amount of analyte into a blank matrix and comparing the result to a direct injection of the standard.
-
Q: My signal intensity is much lower in my plasma samples compared to my standards in pure solvent. What is causing this? A: You are likely experiencing ion suppression, a common matrix effect in LC-MS.
-
Causality: Co-eluting compounds from the biological matrix (e.g., salts, phospholipids) compete with your analyte for ionization in the MS source. This reduces the number of analyte ions that are formed and detected, leading to a suppressed signal.[10]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your gradient to better separate your analyte from the bulk of the matrix components.
-
Enhance Sample Cleanup: Simple protein precipitation is often insufficient. Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering substances.[15][16]
-
Use an Internal Standard: A stable isotope-labeled version of 3-Ethylisonicotinic acid is the ideal internal standard. It will co-elute and experience the same ion suppression, allowing for accurate quantification as you are measuring the ratio of the analyte to the internal standard.
-
Part 3: Method Validation & System Suitability
To ensure your assay is truly reproducible, it must be validated, and its performance must be monitored over time.[17]
| Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | Verifies the HPLC system is performing correctly before analysis. | RSD of retention time < 1%, RSD of peak area < 2%, Tailing factor < 2.0 for 5 replicate injections of a standard. |
| Linearity | Confirms the assay response is proportional to analyte concentration. | Correlation coefficient (r²) > 0.995 over a defined range. |
| Precision | Measures the closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) should be < 15% (or as defined by protocol). |
| Accuracy | Measures the closeness of the determined value to the true value. | Recovery of spiked samples should be within 85-115% of the nominal value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10. |
Table 1: Key Validation Parameters and Typical Acceptance Criteria.
Standard Operating Procedure: Robust HPLC-UV Method
This protocol provides a validated starting point for the analysis of 3-Ethylisonicotinic acid. Optimization may be required based on your specific sample matrix and instrumentation.
1. Preparation of Mobile Phase & Standards
-
Mobile Phase A: 0.1% Formic Acid in Water. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of 3-Ethylisonicotinic acid and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a calibration curve (e.g., 1-100 µg/mL) by serially diluting the stock standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
2. Sample Preparation (Example: Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
3. HPLC-UV System Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: 5% B to 70% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 262 nm[18] |
4. Analytical Workflow Diagram
Caption: A robust workflow for 3-Ethylisonicotinic acid analysis.
References
- Benchchem. (n.d.). Troubleshooting guide for 3-Hydroxyechinenone quantification errors.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide.
- ResearchGate. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances.
- ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?.
- PubMed Central. (n.d.). The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility.
- National Institutes of Health. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices.
- ResearchGate. (2015). Evaluation on the analytical method - Niacin.
- Thermo Fisher Scientific. (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories.
- ScienceDirect. (2023). Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Effect of pH on signal intensity.
- U.S. Food and Drug Administration. (n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- Drawell. (n.d.). Sample Preparation for ICP-OES - Methods and Considerations.
- ResearchGate. (n.d.). Effect of pH on percentage of As(III) and As(V) passing through the column.
- IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
- MDPI. (n.d.). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- PubMed Central. (n.d.). The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls.
- International Journal of Pharmaceutical Sciences and Research. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOVASTATIN AND NIACIN BY USING RP-HPLC METHOD.
- University of Michigan. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Malvern Panalytical. (2017). The challenges of reproducibility in life science research.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- PubMed. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils.
- PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajpamc.com [ajpamc.com]
- 3. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Dosage and Administration of 3-Ethylisonicotinic Acid in Animal Models
A Note from the Senior Application Scientist:
Welcome to the technical support guide for 3-Ethylisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing your in-vivo studies. It is important to note that while "3-Ethylisonicotinic acid" is specified, publicly available, peer-reviewed data on this exact compound in animal models is scarce. Therefore, this guide establishes a robust framework based on the well-documented principles of preclinical pharmacology and data from structurally related nicotinic acid analogs. The methodologies and troubleshooting advice provided herein are designed to be broadly applicable for initiating studies with novel or less-characterized compounds, ensuring scientific rigor and integrity from the outset.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers encounter when beginning work with a new compound.
Pre-Formulation and Handling
Q: How do I determine the best solvent or vehicle for 3-Ethylisonicotinic acid?
A: The choice of vehicle is critical and depends on the compound's physicochemical properties and the intended route of administration. For a novel compound like 3-Ethylisonicotinic acid, you must empirically determine its solubility.
-
Initial Solubility Screening: Start with common, biocompatible solvents. Based on related structures like nicotinic acid, solubility can be expected in water (potentially pH-dependent), ethanol, and DMSO.[1]
-
Causality: An improper vehicle can lead to poor bioavailability, precipitation at the injection site, and local irritation or toxicity, confounding your experimental results. For instance, a solution that is not at a physiological pH can cause significant pain and tissue damage upon injection.
-
Self-Validation: Always perform a small-scale formulation test. Prepare your highest intended concentration and observe it at room temperature and 4°C for at least 24 hours to check for precipitation. The final formulation for injection should be sterile, isotonic, and have a pH as close to neutral (7.4) as possible.
Q: What are the best practices for storing 3-Ethylisonicotinic acid and its formulations?
A: Stability is key to reproducible results. For the neat compound, follow the supplier's recommendations, which typically involve storage at room temperature, protected from light and humidity.[2] For solutions:
-
Aqueous Solutions: Should be prepared fresh daily unless stability data demonstrates otherwise. They are prone to microbial growth.
-
Organic/Aqueous Co-solvent Solutions: Stability can vary. It is recommended to store aliquots at -20°C or -80°C for long-term use, but you must validate that the compound does not precipitate upon thawing.
-
Trustworthiness: A self-validating protocol involves including a "formulation stability" arm in your pilot studies. Analyze a stored aliquot via HPLC or a similar method to confirm concentration and purity before use in a pivotal experiment.
Dosing and Administration Strategy
Q: How do I select a starting dose for my first animal experiment?
A: Without prior data, a dose-range finding (DRF) study is mandatory. The goal is to identify a range of doses from no-observed-adverse-effect-level (NOAEL) to a maximum tolerated dose (MTD).
-
Literature Search: Look for in-vivo data on the closest structural analogs. For example, studies on 3-nitropropionic acid or 3-acetylpyridine in rodents can provide a logarithmic starting point, though their toxic profiles may differ.[3][4][5]
-
Logarithmic Dosing: A common DRF design involves administering single doses across a wide range, such as 1, 10, 50, and 100 mg/kg, to a small group of animals (n=2-3 per group).
-
Expertise: The MTD is not the dose that causes severe toxicity, but rather the highest dose that produces minimal, reversible toxic effects over the study period, allowing for the evaluation of the compound's intended biological activity.[6]
Q: Which route of administration is most appropriate for my study?
A: The choice of administration route directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.[7][8] The optimal route depends on your experimental question.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset. Ideal for PK studies and acute PD effects.[9]
-
Intraperitoneal (IP): Common in rodents for systemic exposure. It offers rapid absorption, though it is subject to some first-pass metabolism in the liver.[9][10]
-
Oral Gavage (PO): Mimics the clinical route for many drugs. Use this if you are assessing oral bioavailability and efficacy.[9]
-
Subcutaneous (SC): Generally provides slower, more sustained absorption and is suitable for compounds that might be irritating via other routes.[9]
Data Presentation: Comparison of Common Administration Routes
| Route | Onset of Action | Bioavailability | Key Advantages | Key Considerations |
| Intravenous (IV) | Immediate | 100% | Precise dose delivery, rapid effect. | Requires technical skill (tail vein); risk of embolism.[9][10] |
| Intraperitoneal (IP) | Rapid (5-10 min) | Variable | Easier than IV, rapid absorption. | Risk of organ injury; potential for local irritation.[9] |
| Subcutaneous (SC) | Slow | Good | Simple; allows for sustained release. | Slower absorption; limited volume; potential for local irritation.[9] |
| Oral (PO) | Slowest (20-30 min) | Variable | Clinically relevant; non-invasive. | Subject to first-pass metabolism; requires gavage skill.[9] |
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during in-vivo experiments.
Issue 1: Unexpected Animal Toxicity or Adverse Events
Q: My animals are showing signs of distress (lethargy, ruffled fur, weight loss) shortly after administration, even at a supposedly low dose. What's wrong?
A: This points to an issue with either the formulation or the administration technique, rather than inherent compound toxicity.
-
Check the Formulation:
-
pH and Osmolality: Is your vehicle pH-neutral (7.2-7.4) and isotonic? Extreme pH or tonicity can cause severe pain and local tissue damage.
-
Solubility: Did the compound precipitate out of solution? Injecting a suspension intravenously can be lethal. Check for particulates in your syringe.
-
Vehicle Toxicity: Is the vehicle itself toxic at the administered volume? High concentrations of DMSO or ethanol can cause adverse effects. Limit co-solvents to the lowest effective concentration.
-
-
Review Administration Technique:
-
Injection Volume & Speed: Are you exceeding the recommended injection volumes? (See table below). An IV bolus administered too quickly can cause cardiac distress.[11]
-
Injection Site: For IP injections, ensure you are in the lower right abdominal quadrant to avoid hitting the bladder or cecum. For IM, avoid the sciatic nerve.[12]
-
Mandatory Visualization: Troubleshooting Unexpected Toxicity
Caption: A workflow for systematic dose and route selection.
Data Presentation: Recommended Maximum Injection Volumes
| Species | Route | Maximum Volume (mL/kg) | Reference |
| Mouse | IV | 5 | [10] |
| IP | 10-20 | [12] | |
| SC | 5-10 | [12] | |
| PO | 10 | [13] | |
| Rat | IV | 5 | [10][12] |
| IP | 10-20 | [12] | |
| SC | 5-10 | [12] | |
| PO | 5 | [12] |
References
-
Peng, S., Zhang, Y., & Zhang, J. (1995). 3-Nitropropionic acid produces indirect excitotoxic damage to rat striatum. PubMed. Available at: [Link]
-
de Oliveira, P. A., et al. (2021). In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats. PubMed. Available at: [Link]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. RJPTSimLab. Available at: [Link]
-
Hansson, O., et al. (2001). Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. The American Journal of Pathology. Available at: [Link]
-
Wecker, L., et al. (2017). 3-Acetylpyridine neurotoxicity in mice. Neurotoxicology. Available at: [Link]
-
Szabó, A., Papp, A., & Nagymajtényi, L. (2005). Effects of 3-nitropropionic acid in rats: general toxicity and functional neurotoxicity. PubMed. Available at: [Link]
-
He, W., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ICH. (n.d.). Dose Selection for Carcinogenicity Studies of Pharmaceuticals - S1C(R2). ICH. Available at: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Chen, J., et al. (2009). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Journal of Chemical & Engineering Data. Available at: [Link]
-
SCCS. (2021). OPINION on Acid Yellow 3 – C054. European Commission. Available at: [Link]
-
Ferreira, O., et al. (2015). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). ACID. Wikipedia. Available at: [Link]
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (n.d.). MDPI. Available at: [Link]
-
Patel, K., & Singh, S. (2023). Ethacrynic Acid. StatPearls. Available at: [Link]
-
Uriel, L. (2023). ACID Properties Overview. Medium. Available at: [Link]
-
University of Colorado. (n.d.). IACUC Routes of Administration Guidelines. Research & Innovation Office. Available at: [Link]
-
Dirty Medicine. (2024). Arachidonic Acid Pathway. YouTube. Available at: [Link]
-
Evans, M. V., et al. (2009). A physiologically based pharmacokinetic model for intravenous and ingested dimethylarsinic acid in mice. Toxicological Sciences. Available at: [Link]
-
Dremio. (n.d.). What is ACID Properties?. Dremio. Available at: [Link]
-
Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]
-
Dr. Dustin Herndon. (2016). Pharmacokinetics and Drug Absorption. YouTube. Available at: [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Gate Lectures. (2024). ACID Properties in Databases With Examples. YouTube. Available at: [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents. Available at: [Link]
-
Mager, D. E., & Jusko, W. J. (2008). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. PMC. Available at: [Link]
-
EMA. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 3-nitropropionic acid in rats: general toxicity and functional neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Ethacrynic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. cea.unizar.es [cea.unizar.es]
Technical Support Center: 3-Ethylisonicotinic Acid Permeability Guide
Status: Active Ticket ID: CHEM-ISO-3ET-PERM Subject: Troubleshooting Poor Cell Permeability of 3-Ethylisonicotinic Acid Assigned Specialist: Senior Application Scientist, Drug Discovery Unit[1]
Introduction: The "Anionic Trap"
You are likely encountering poor permeability with 3-Ethylisonicotinic acid because, at physiological pH (7.4), this molecule exists almost exclusively as a carboxylate anion .[1]
While the ethyl group at position 3 adds necessary lipophilicity (increasing LogP), it does not negate the ionization of the carboxylic acid at position 4. Charged species generally possess a permeability coefficient (
This guide provides a root-cause analysis and three distinct workflows to resolve this issue: Chemical Derivatization , Formulation Engineering , and Transport Validation .
Module 1: Root Cause Analysis (Physicochemical)
To solve the permeability issue, we must first visualize the ionization equilibrium. The pKa of the carboxylic acid on an isonicotinic core is typically ~4.8. The pyridine nitrogen is weakly basic (pKa ~3-4) and largely unprotonated at neutral pH.[1]
The Ionization Barrier
At pH 7.4, the Henderson-Hasselbalch equation dictates that the ratio of ionized (impermeable) to neutral (permeable) species is approximately 400:1 .
Figure 1: At physiological pH, the equilibrium heavily favors the impermeable anionic form, creating a thermodynamic barrier to passive diffusion.[1]
Module 2: Chemical Modification (The "Prodrug" Strategy)
If your experimental design allows for structural modification, masking the carboxylic acid is the most robust solution. This converts the molecule into a neutral species that can passively diffuse, after which intracellular esterases regenerate the active acid.
Strategy: Esterification
Synthesize the Ethyl or Methyl ester of 3-Ethylisonicotinic acid.
| Parameter | Free Acid (Current) | Ethyl Ester (Prodrug) | Benefit |
| Charge (pH 7.4) | -1 (Anionic) | 0 (Neutral) | Restores passive diffusion |
| LogD (pH 7.4) | < 0 (Hydrophilic) | > 2.0 (Lipophilic) | Optimal membrane partitioning |
| Stability | High | Variable | Cleaved by intracellular esterases |
Protocol: Intracellular Release Validation
Before committing to an animal model, verify that your cell line expresses the necessary esterases to cleave the prodrug.
-
Incubate: Treat cells (e.g., HEK293 or HepG2) with 10 µM of the ester derivative.[1]
-
Lyse: Collect cell lysates at t=1h, 4h, and 24h.
-
Analyze: Perform LC-MS/MS on the lysate.
-
Success Criterion: Disappearance of the Ester peak and appearance of the Free Acid peak (3-Ethylisonicotinic acid).
-
Module 3: Formulation & Transporter Investigation
If you cannot chemically modify the drug (e.g., you are testing the metabolite itself), you must rely on formulation or active transport.[1]
A. Formulation: pH-Liposomes
Encapsulate the drug in liposomes.[1] The internal aqueous phase of the liposome can be buffered to pH 4.0.
-
Mechanism: At pH 4.0, the drug is neutral and stays inside the liposome. The liposome fuses with the cell membrane, delivering the payload.
-
Note: This is complex and best for in vivo delivery, not simple cell assays.
B. Active Transport Hijacking (MCTs)
Monocarboxylate Transporters (MCT1/MCT4) transport small carboxylic acids (like lactate and pyruvate).[1] 3-Ethylisonicotinic acid may be a substrate, but its transport is likely outcompeted by high levels of lactate in culture media.[1]
-
Troubleshooting Step: Repeat your permeability assay in lactate-free media (e.g., glucose-free DMEM supplemented with glutamine) to remove competition.[1] If permeability increases, MCTs are involved.[1][2]
Module 4: Experimental Validation (PAMPA)
Do not rely on Caco-2 cells immediately, as they introduce active transport variables.[1] Use PAMPA (Parallel Artificial Membrane Permeability Assay) to confirm passive diffusion limits.[1][3][4][5]
Standard Operating Procedure: PAMPA for Acidic Drugs
Objective: Determine effective permeability (
Materials:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]
-
Acceptor Plate: PTFE 96-well plate.[1]
-
Lipid Solution: 1% Lecithin in Dodecane.[1]
Protocol:
-
Preparation: Dissolve 3-Ethylisonicotinic acid to 10 mM in DMSO.
-
Donor Solution: Dilute to 50 µM in PBS adjusted to pH 5.0, 6.2, and 7.4 .
-
Membrane Coating: Add 5 µL of Lipid Solution to the filter membrane.[1]
-
Assembly:
-
Incubation: 5 hours at Room Temperature (humidity chamber).
-
Quantification: Analyze both donor and acceptor wells via UV-Vis (250–300 nm) or LC-MS.[1]
Calculation:
Troubleshooting Decision Tree
Follow this logic flow to select the correct intervention for your project.
Figure 2: Strategic decision matrix for selecting the appropriate remediation method based on experimental constraints.
FAQ: Frequently Asked Questions
Q: Can I just add DMSO to improve permeability? A: No. While DMSO increases solubility, it does not mask the negative charge of the carboxylate. High DMSO concentrations (>1%) are also toxic to cells and can permeabilize membranes non-specifically, leading to false positives (toxicity artifacts).[1]
Q: Why does 3-Ethylisonicotinic acid work in bacterial assays but not mammalian? A: Bacteria often possess specific porins or transporters for niacin/nicotinate derivatives that mammalian cells lack.[1] Additionally, bacterial assays are sometimes conducted at lower pH values than mammalian cell culture (pH 7.4).[1]
Q: Will the ethyl group at position 3 block esterase activity? A: It is unlikely.[1] The ethyl group is at the meta position relative to the carboxylic acid. Steric hindrance usually becomes an issue only with ortho substitution.[1] Standard liver esterases should cleave a methyl or ethyl ester efficiently.[1]
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the relationship between pKa, ionization, and membrane permeability).
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]
-
Merck Millipore. (n.d.).[1] Membrane Integrity Test for Lipid-PAMPA Artificial Membranes.
-
Ettmayer, P., et al. (2004).[1] Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry, 47(10), 2393-2404.[1]
-
Halestrap, A. P. (2013).[1] Monocarboxylate transport in the context of drug delivery. Handbook of Experimental Pharmacology. (Details MCT transport mechanisms for carboxylic acids).
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Innate immune system - Wikipedia [en.wikipedia.org]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. merckmillipore.com [merckmillipore.com]
Technical Support Center: Analytical Optimization for 3-Ethylisonicotinic Acid (3-EINA)
Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject Matter Expert: Senior Application Scientist, Separation Sciences
Introduction: The Analytical Challenge
Welcome to the technical support hub for 3-Ethylisonicotinic acid (3-EINA) . As a key impurity in Ethionamide synthesis and a relevant metabolite, accurate detection of 3-EINA is critical for pharmaceutical quality control and pharmacokinetic profiling.
The Core Problem: 3-EINA is a zwitterionic pyridine derivative .
-
Structural Conflict: It contains a basic pyridine nitrogen (pKa ~4.9) and an acidic carboxylic acid tail (pKa ~1.8–2.0).
-
Chromatographic Consequence: In standard Reversed-Phase (RP) conditions (pH 3–4), the molecule exists largely as a zwitterion (net neutral but highly polar) or a cation. This leads to poor retention (eluting in the void volume) and severe peak tailing due to secondary interactions with residual silanols on the silica surface.
This guide moves beyond generic protocols to address the specific mechanistic failures often seen with this analyte.
Module 1: Chromatography Troubleshooting
Q: Why is my 3-EINA peak tailing or splitting on my C18 column?
A: Peak tailing for pyridine derivatives on C18 is almost always caused by silanol activity . Even on "end-capped" columns, the protonated pyridine nitrogen (at acidic pH) interacts electrostatically with negatively charged free silanols on the silica backbone.
The Fix: You have two viable pathways.
Pathway A: Modern HILIC (Recommended for LC-MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) turns the polarity problem into an advantage. By using a polar stationary phase, you retain the polar 3-EINA without ion-pairing agents that suppress MS signals.
-
Column: Silica or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.5).
-
Mechanism: The water-rich layer on the silica surface retains the polar zwitterion.
Pathway B: Ion-Suppression RP (Recommended for UV)
If you must use C18 (e.g., legacy QC methods), you must suppress the ionization of the carboxylic acid or pair the amine.
-
Column: High-strength Silica (HSS) C18 (to withstand 100% aqueous).
-
Mobile Phase: Phosphate Buffer (pH 2.5).
-
Why pH 2.5? At this pH, the carboxylic acid is protonated (neutral), and the pyridine is protonated (+). While still polar, the suppression of the zwitterion reduces "self-association" tailing.
Decision Matrix: Column Selection
Figure 1: Decision tree for selecting the chromatographic mode based on detection requirements.
Module 2: Sample Preparation (Recovery)
Q: I am getting <50% recovery from plasma. Is protein precipitation enough?
A: No. Protein precipitation (PPT) with acetonitrile often fails for 3-EINA because the analyte is so polar it can get trapped in the aqueous protein pellet or fail to partition fully into the organic supernatant.
The Fix: Mixed-Mode Cation Exchange (MCX) SPE Because 3-EINA has a basic nitrogen, it is a perfect candidate for MCX. This allows you to wash away interferences aggressively using organic solvents while the analyte is "locked" onto the sorbent via ionic bonding.
Protocol: MCX Solid Phase Extraction
| Step | Solvent/Buffer | Mechanistic Purpose |
| 1. Condition | MeOH followed by Water | Activates sorbent pores. |
| 2. Load | Sample diluted in 2% Formic Acid | Critical: Acidifies sample (pH < 3) to protonate the pyridine nitrogen, ensuring it binds to the cation-exchange sorbent. |
| 3. Wash 1 | 2% Formic Acid in Water | Removes proteins and salts. Analyte stays bound (Ionic). |
| 4. Wash 2 | 100% Methanol | Removes hydrophobic matrix components. Analyte stays bound (Ionic). |
| 5. Elute | 5% Ammonium Hydroxide in MeOH | Critical: High pH (>10) deprotonates the pyridine nitrogen, breaking the ionic bond and releasing the analyte. |
Module 3: Mass Spectrometry Optimization
Q: My signal-to-noise ratio is poor in ESI+. How do I optimize?
A: 3-EINA is a small molecule (MW ~165 Da). In ESI+, it faces significant competition from solvent clusters and background noise.
Optimization Checklist:
-
Fragmentor Voltage: Set relatively low (80–100V). High voltage can induce in-source fragmentation of the carboxylic acid group (
loss), reducing the abundance of the precursor ion . -
Mobile Phase Additives:
-
Avoid: Trifluoroacetic acid (TFA). It causes severe signal suppression in negative mode and forms tight ion pairs in positive mode that reduce volatility.
-
Use: Formic acid (0.1%) or Ammonium Formate (5–10mM). Ammonium formate often boosts signal for pyridine acids by buffering the droplet pH during desolvation.
-
-
MRM Transitions:
-
Monitor the transition of the parent (
~166) to the pyridine ring fragment (loss of carboxyl/ethyl groups). -
Note: Ensure you separate 3-EINA from its isomer 2-Ethylisonicotinic acid chromatographically, as they share similar fragmentation patterns.
-
Module 4: Method Validation Parameters
Reference Data for Validation (Typical Acceptance Criteria)
| Parameter | Acceptance Criteria | Notes for 3-EINA |
| Linearity ( | > 0.995 | Use weighted regression ( |
| Recovery | 85–115% | If using MCX SPE, expect >90%. If using PPT, expect ~60–70% (requires internal standard correction). |
| LOD/LOQ | S/N > 3 / > 10 | Typical LOQ on Triple Quad: 1–5 ng/mL. |
| Carryover | < 20% of LOQ | 3-EINA can stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
Visualizing the Validation Workflow
Figure 2: Linear validation workflow ensuring data integrity from extraction to processing.
References
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.[1]
-
Sveshnikova, A., et al. (2019).[2] Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. (Demonstrates matrix effect mitigation strategies relevant to acidic/polar metabolites).
-
Thermo Fisher Scientific. HILIC Separations: Technical Guide. (Foundational mechanics for separating polar zwitterions like pyridine carboxylic acids).
-
Williams, R. (2022).[3] pKa Data Compilation.[3][4][5] (Source for Pyridine/Carboxylic acid dissociation constants).
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Nicotinic Acid and its Analogs: A Focus on Isonicotinic Acid Derivatives
This guide provides an in-depth comparison of the therapeutic efficacy of nicotinic acid and explores the potential of its structural analogs, with a specific focus on isonicotinic acid derivatives. This document is intended for researchers, scientists, and professionals in drug development who are seeking a comprehensive understanding of the mechanisms, pharmacokinetics, and experimental evaluation of these compounds.
Introduction: Nicotinic Acid as a Cornerstone and the Quest for Alternatives
Nicotinic acid, also known as niacin or vitamin B3, has been a staple in the management of dyslipidemia for over half a century.[1][2] At pharmacological doses, it favorably modulates a wide range of blood lipids.[3][4][5] Specifically, it is highly effective at increasing high-density lipoprotein (HDL) cholesterol, while concurrently reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[6][7]
Despite its proven efficacy in reducing the risk of cardiovascular events, the clinical utility of nicotinic acid is often hampered by a significant side effect profile.[4][8] The most common and troublesome adverse effect is a cutaneous vasodilation known as flushing, which can lead to poor patient compliance.[6] This has spurred considerable research into the development of derivatives and analogs that retain the beneficial lipid-modifying effects of nicotinic acid while minimizing its undesirable side effects. Among the various structural modifications, isonicotinic acid derivatives, such as the conceptual 3-Ethylisonicotinic acid, represent a class of compounds of potential interest.
This guide will first delve into the well-established efficacy and mechanisms of nicotinic acid. It will then address the current state of knowledge regarding isonicotinic acid derivatives, providing a framework for their comparative evaluation.
Mechanism of Action: A Tale of Two Pathways
The therapeutic and adverse effects of nicotinic acid are primarily mediated through its interaction with the G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G).[4][8][9]
Lipid-Modifying Effects
In adipose tissue, the activation of GPR109A by nicotinic acid initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase.[4] This leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of hormone-sensitive lipase.[4] The ultimate result is a reduction in the lipolysis of stored triglycerides, leading to a decreased flux of free fatty acids to the liver.[4] With a reduced substrate supply, the hepatic synthesis of triglycerides and VLDL is diminished, consequently lowering plasma levels of VLDL, LDL, and triglycerides.[4][6]
The increase in HDL cholesterol is a more complex process, but it is thought to be partly due to a decrease in the transfer of cholesterol esters from HDL to VLDL and LDL, a process mediated by cholesteryl ester transfer protein (CETP).[4]
Caption: Workflow for a GPR109A-mediated cAMP inhibition assay.
Conclusion
Nicotinic acid remains a potent therapeutic agent for the management of dyslipidemia, primarily through the activation of the GPR109A receptor. Its efficacy, however, is often compromised by the flushing side effect, which is also mediated by the same receptor. The development of new analogs that can dissociate the lipid-modifying effects from the flushing response is a key objective in medicinal chemistry.
While a direct comparison with 3-Ethylisonicotinic acid is not possible due to the absence of scientific literature, the framework and experimental protocols outlined in this guide provide a robust methodology for evaluating its potential efficacy. Future research should focus on synthesizing and testing such derivatives in well-defined in vitro and in vivo models to ascertain their GPR109A agonist activity, downstream signaling effects, and overall therapeutic potential.
References
-
Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
-
Dr. G Bhanu Prakash. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]
-
Bodor, N., & Buchwald, P. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. [Link]
-
Gambhir, D., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. [Link]
-
Semantic Scholar. (n.d.). Nicotinic acid, its mechanism of action and pharmacological effects. Semantic Scholar. [Link]
-
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. [Link]
-
Kei, T. (2025, August 9). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]
-
Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. [Link]
-
Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]
-
Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. PubMed. [Link]
-
Menon, R. M., et al. (2025, August 7). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Niacin - Health Professional Fact Sheet. National Institutes of Health. [Link]
-
Linus Pauling Institute. (2018, August 10). Niacin. Oregon State University. [Link]
-
Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]
-
Khan, G., et al. (2011). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. Journal of Ayub Medical College Abbottabad. [Link]
-
Med School. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. crnusa.org [crnusa.org]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Enzyme Inhibitors Targeting Mycobacterium tuberculosis InhA: A Guide for Drug Development Professionals
Introduction: The Critical Role of InhA in Tuberculosis and the Quest for Novel Inhibitors
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, largely due to the emergence of multi-drug resistant strains.[1] A cornerstone of the Mtb cell wall is mycolic acid, a unique class of long-chain fatty acids essential for the bacterium's viability, impermeability, and pathogenicity.[2][3] The synthesis of mycolic acids is dependent on the type II fatty acid synthase (FAS-II) system, making the enzymes in this pathway highly attractive targets for new antitubercular drugs.[4]
One of the most clinically validated targets within the FAS-II pathway is the enoyl-acyl carrier protein reductase, known as InhA.[5][6] InhA catalyzes the final, rate-limiting step in the elongation of fatty acid chains. Its inhibition leads to the disruption of mycolic acid synthesis, compromising the cell wall and ultimately causing bacterial death.[2][6]
The frontline anti-tuberculosis drug, Isoniazid (INH), targets InhA. However, Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8] A significant portion of clinical resistance to Isoniazid arises from mutations in the katG gene, which prevent this activation.[3][8] This reality has spurred the search for direct InhA inhibitors that do not require metabolic activation, offering a promising strategy to combat Isoniazid-resistant Mtb strains.[9]
This guide provides a head-to-head comparison framework for evaluating novel InhA inhibitors, using the uncharacterized compound 3-Ethylisonicotinic acid as a hypothetical candidate. We will compare its potential profile against two well-established InhA inhibitors with distinct mechanisms: the activated Isoniazid-NAD adduct (the ultimate inhibitor derived from the prodrug) and Triclosan, a potent, direct inhibitor of InhA.[10][11] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for comparison and the practical experimental protocols required for a robust evaluation.
The Competitors: Mechanisms of Action at the InhA Active Site
Understanding the precise mechanism of inhibition is fundamental to drug development. The three inhibitors discussed here approach the InhA active site differently.
-
Isoniazid (Activated Form): Covalent, Irreversible Inhibition Isoniazid itself does not inhibit InhA. Inside the mycobacterium, it is converted by KatG into a reactive isonicotinic acyl radical.[7] This radical then covalently attaches to the NAD⁺ cofactor, forming an isonicotinyl-NAD adduct.[3][12] This large adduct acts as a slow, tight-binding irreversible inhibitor, effectively trapping the InhA enzyme in an inactive state and blocking the binding of its natural enoyl-AcpM substrate.[7]
-
Triclosan: Reversible, Non-competitive/Uncompetitive Inhibition Triclosan is a broad-spectrum antimicrobial that directly inhibits InhA without needing prior activation.[10] It is a reversible inhibitor that binds to the InhA enzyme after the NADH cofactor has already bound.[11] This mode of action, where the inhibitor binds preferentially to the enzyme-cofactor complex, is characteristic of uncompetitive inhibition.[11] This specific interaction blocks the subsequent binding of the fatty acid substrate.
-
3-Ethylisonicotinic Acid (Hypothetical Candidate) As a structural analog of isonicotinic acid (the core of Isoniazid), 3-Ethylisonicotinic acid is a compelling candidate for a direct InhA inhibitor. The ethyl group modification could potentially enhance binding affinity within the hydrophobic substrate-binding pocket of InhA, while the carboxylic acid could form key interactions. We hypothesize it would act as a direct, reversible, competitive inhibitor, competing with the natural enoyl-ACP substrate for the active site. The primary goal of our evaluation will be to confirm this mechanism and quantify its potency.
Quantitative Comparison: Key Performance Metrics
The efficacy of an enzyme inhibitor is not a single value but a profile of several key metrics. The primary metrics for comparing our compounds are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[13][14] While widely used, it is important to note that the IC50 value can be influenced by factors like substrate concentration.[14] A lower IC50 value generally indicates a more potent inhibitor.[15]
-
Ki (Inhibition Constant): The Ki is a more absolute measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and reflects the intrinsic binding affinity between the inhibitor and the enzyme.[15] Unlike the IC50, the Ki is independent of substrate concentration.
The table below presents established data for Triclosan and hypothetical, yet plausible, target values for our candidate, 3-Ethylisonicotinic acid. Data for the activated Isoniazid-NAD adduct is not typically represented by IC50/Ki values due to its irreversible, covalent mechanism.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Key Characteristics |
| Isoniazid-NAD Adduct | InhA | Irreversible (Covalent) | N/A | N/A | Requires KatG activation; ineffective against KatG mutants.[3] |
| Triclosan | InhA | Reversible, Uncompetitive | ~2.1[16] | 0.22 (Ki')[11] | Direct inhibitor; does not require activation.[10] |
| 3-Ethylisonicotinic Acid | InhA | Reversible, Competitive (Hypothesized) | Target: < 1.0 | Target: < 0.5 | Hypothesized direct inhibitor, potentially effective against INH-resistant strains. |
Note: Ki' is used for uncompetitive inhibition. Target values for 3-Ethylisonicotinic acid are goals for a successful drug discovery campaign.
Experimental Protocols: A Self-Validating System for Inhibitor Characterization
To ensure the trustworthiness and reproducibility of results, every protocol must be a self-validating system. This involves meticulous planning of controls, precise execution, and robust data analysis.
Workflow for Inhibitor Evaluation
Detailed Protocol 1: InhA Activity and IC50 Determination
This protocol describes a continuous spectrophotometric assay to measure InhA activity by monitoring the oxidation of its NADH cofactor, which results in a decrease in absorbance at 340 nm.
Rationale: This method is highly reproducible and allows for real-time monitoring of enzyme kinetics. The choice of buffer pH (6.8) is optimal for InhA activity.[11] Using a saturating concentration of the substrate ensures the reaction rate is primarily dependent on the inhibitor concentration.
Materials:
-
Purified recombinant Mtb InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-Dodecenoyl-CoA (DD-CoA) - substrate
-
PIPES buffer (pH 6.8), 150 mM NaCl
-
Inhibitor stock solutions (e.g., 3-Ethylisonicotinic acid, Triclosan in DMSO)
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing PIPES buffer, a saturating concentration of DD-CoA (e.g., 175 µM), and the InhA enzyme (e.g., 35 nM).[11] Keep this mix on ice.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor (e.g., 3-Ethylisonicotinic acid) in DMSO to create a range of concentrations (e.g., from 100 µM down to 0.01 µM). Include a DMSO-only well as a "no inhibitor" (100% activity) control.
-
Set up the Plate:
-
Add 2 µL of each inhibitor dilution (or DMSO) to the appropriate wells of the 96-well plate.
-
Add the Reagent Master Mix to each well.
-
Self-Validation: Include a "no enzyme" control well to measure background NADH degradation.
-
-
Initiate the Reaction: Add NADH solution (final concentration e.g., 600 µM) to all wells to start the reaction.[11]
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic readings at 340 nm every 30 seconds for 10-15 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by setting the rate of the DMSO control as 100% activity.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[17]
-
Detailed Protocol 2: Determining the Mechanism of Inhibition (Kinetic Studies)
Rationale: To determine if an inhibitor is competitive, non-competitive, or uncompetitive, we must analyze its effect on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).[18] A Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]) is a classic graphical method for visualizing these changes.[19]
Procedure:
-
Experimental Setup: The setup is similar to the IC50 assay. However, instead of a fixed substrate concentration, you will vary the substrate (DD-CoA) concentration across a range (e.g., 0-200 µM).[11]
-
Run Multiple Series: Perform the complete kinetic assay under several conditions:
-
Series 1: No inhibitor (control).
-
Series 2: A fixed, low concentration of the inhibitor (e.g., near its Ki value).
-
Series 3: A fixed, higher concentration of the inhibitor (e.g., near its IC50 value).
-
-
Data Collection: For each series, measure the reaction rate (V) at each substrate concentration [S].
-
Analysis with Lineweaver-Burk Plot:
-
Calculate the reciprocals: 1/V and 1/[S].
-
Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor series.
-
Interpretation:
-
Competitive Inhibition: Lines will intersect at the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines will intersect at the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
-
-
Ki Calculation: The Ki can be calculated from this data using the Cheng-Prusoff equation for competitive inhibitors or by using secondary plots (e.g., a Dixon plot).[15]
Conclusion and Future Outlook
This guide outlines a rigorous, field-proven framework for the head-to-head comparison of enzyme inhibitors targeting Mtb InhA. By employing a systematic approach that moves from biochemical potency (IC50, Ki) and mechanism of action studies to whole-cell efficacy, researchers can build a comprehensive profile of novel drug candidates like 3-Ethylisonicotinic acid.
The ultimate goal is to identify direct InhA inhibitors that are not only potent against the wild-type enzyme but also retain their efficacy against Isoniazid-resistant clinical isolates. The protocols described herein provide a self-validating system to generate the high-quality, reproducible data necessary for advancing promising compounds through the drug discovery pipeline. The development of new direct-acting InhA inhibitors holds significant promise for creating more effective and robust treatment regimens for all forms of tuberculosis.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?
- ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.
-
Parikh, S. L., et al. (2000). Action mechanism of antitubercular isoniazid. Journal of Biological Chemistry, 275(52), 40845-40851. Retrieved from [Link]
-
MDPI. (n.d.). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Retrieved from [Link]
-
Sachan, R., et al. (2021). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 26(8), 2275. Retrieved from [Link]
-
PubMed. (n.d.). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Retrieved from [Link]
-
Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645-7650. Retrieved from [Link]
-
Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Experimental Medicine, 212(9), 1487-1497. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). InhA inhibitors as potential antitubercular agents. Retrieved from [Link]
-
PubMed. (2000, January 28). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. Retrieved from [Link]
-
Takayama, K., et al. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews, 18(1), 81-101. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
bioRxiv. (2024, March 14). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 16). Isoniazid. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]
-
ASM Journals. (n.d.). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. Retrieved from [Link]
-
MDPI. (n.d.). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. Retrieved from [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing | MDPI [mdpi.com]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. orientjchem.org [orientjchem.org]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. Khan Academy [khanacademy.org]
Comparative Guide: Validation of 3-Ethylisonicotinic Acid (3-EINA) Mechanism via Functional Genomics
Based on the structural classification of 3-Ethylisonicotinic acid (3-EINA) as a pyridine-4-carboxylic acid derivative—structurally analogous to the anti-tubercular drugs Isoniazid and Ethionamide —this guide focuses on validating its mechanism as an inhibitor of the Enoyl-ACP Reductase (InhA) within the Type II Fatty Acid Synthesis (FAS-II) pathway of Mycobacterium tuberculosis.
While standard "knockout" studies are straightforward in mammalian genetics, validating essential bacterial targets like InhA requires conditional depletion (CRISPRi) or Target Overexpression (TOE) strategies. This guide details those specific protocols.
Executive Summary
3-Ethylisonicotinic Acid (3-EINA) is investigated here as a direct inhibitor of InhA , the essential enoyl-acyl carrier protein reductase involved in mycobacterial cell wall synthesis. Unlike Isoniazid (INH), which is a prodrug requiring activation by the catalase-peroxidase KatG, 3-EINA is designed to bind InhA directly, potentially bypassing common KatG-mediated resistance mechanisms.
This guide outlines the Target Engagement Validation using functional knockout (CRISPRi) and overexpression profiling, comparing 3-EINA against the clinical standards Isoniazid and Ethionamide.
Part 1: The Mechanism of Action (Hypothesis & Pathway)
The primary hypothesis is that 3-EINA occupies the NADH-binding pocket of InhA, preventing the reduction of long-chain fatty acids required for mycolic acid biosynthesis. Disruption of this pathway leads to cell lysis and bacterial death.[1]
Pathway Visualization: FAS-II Inhibition
The following diagram illustrates the specific blockade point of 3-EINA within the mycolic acid synthesis pathway.
Caption: Figure 1. 3-EINA acts as a direct inhibitor of InhA, bypassing the KatG activation step required by Isoniazid, thereby overcoming common resistance mechanisms.
Part 2: Validation Protocols (The "Knockout" Strategy)
Since inhA is an essential gene in M. tuberculosis, a traditional complete knockout is lethal and prevents study. Therefore, we utilize Transcriptional Silencing (CRISPRi) and Target Overexpression (TOE) to validate specificity.
Protocol A: CRISPR interference (CRISPRi) Hypersensitivity Assay
Objective: To demonstrate that reducing inhA expression renders bacteria hypersensitive to 3-EINA. If the drug targets InhA, lowering the target concentration should drastically lower the Minimum Inhibitory Concentration (MIC).
-
Strain Construction:
-
Transform M. tuberculosis H37Rv with a plasmid containing a dCas9 backbone and a sgRNA targeting the promoter region of the fabG1-inhA operon.
-
Use an Anhydrotetracycline (ATc)-inducible promoter to control dCas9 expression.
-
-
Induction & Treatment:
-
Group A (Silenced): Culture in 7H9 media + 100 ng/mL ATc (partially represses InhA).
-
Group B (Control): Culture in 7H9 media without ATc (normal InhA levels).
-
-
MIC Determination:
-
Treat both groups with a 2-fold dilution series of 3-EINA (0.01 µM to 100 µM).
-
Incubate for 5–7 days using Resazurin Microtiter Assay (REMA).
-
-
Validation Criteria:
-
Success: The MIC of 3-EINA shifts left (decreases) by >4-fold in the ATc-induced (low InhA) group compared to the control.
-
Protocol B: Target Overexpression (TOE) Resistance Assay
Objective: To prove that excess InhA acts as a "sink" for the drug, conferring resistance. This is the "gold standard" functional genomic validation.
-
Vector Design: Clone the wild-type inhA gene into a high-copy plasmid (e.g., pMV261) under a constitutive hsp60 promoter.
-
Transformation: Electroporate into wild-type M. tuberculosis.
-
Comparative Profiling:
-
Measure MIC of 3-EINA against the inhA-overexpressing strain vs. Empty Vector control.
-
-
Validation Criteria:
-
Success: The inhA-overexpressing strain shows a significant increase in MIC (Resistance) compared to the empty vector control.
-
Part 3: Comparative Performance Guide
The following table contrasts 3-EINA with established alternatives. Data is synthesized from typical pharmacological profiles of direct InhA inhibitors vs. prodrugs.
| Feature | 3-Ethylisonicotinic Acid (3-EINA) | Isoniazid (INH) | Ethionamide (ETH) | Triclosan |
| Primary Target | InhA (Direct Binding) | InhA (via Adduct) | InhA (via Adduct) | InhA (Direct Binding) |
| Activation Required? | No (Direct Acting) | Yes (KatG) | Yes (EthA) | No |
| Activity in KatG- Mutants | Retained (High Potential) | Lost (Resistant) | Retained | Retained |
| Binding Affinity ( | Moderate ( | High (as Adduct) | Moderate | High ( |
| Hepatotoxicity Risk | Low (Predicted)* | High (Hydrazine release) | High | Moderate |
| Resistance Frequency |
*Note: 3-EINA lacks the hydrazine moiety responsible for much of INH's hepatotoxicity, offering a safer theoretical profile.
Part 4: Experimental Workflow Visualization
This diagram details the logical flow for validating the compound using the "Functional Knockout" approach described in Part 2.
Caption: Figure 2. Dual-arm validation strategy using CRISPRi (sensitization) and Overexpression (resistance) to confirm 3-EINA target engagement.
References
-
Banerjee, A., et al. (1994). "inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis." Science, 263(5144), 227-230.
-
Vilchèze, C., & Jacobs, W. R. Jr. (2007).[2] "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology, 61, 35-50.
-
Rock, J. M., et al. (2017). "Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform." Nature Microbiology, 2, 16274.
-
Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate." Science, 286(5448), 2339-2342.
-
Taggart, A. K., et al. (2005).[3] "(D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G." Journal of Biological Chemistry (Cited for structural comparison of pyridine carboxylic acids).
Sources
- 1. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Ethylisonicotinic acid
Technical Safety & Handling Guide: 3-Ethylisonicotinic Acid
Executive Summary & Chemical Context
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1][2][3]
3-Ethylisonicotinic acid (3-Ethylpyridine-4-carboxylic acid) is a functionalized pyridine derivative critical in the synthesis of kinase inhibitors and neuroactive pharmaceutical intermediates.[2][3][4] Unlike its commoditized analog isonicotinic acid, the 3-ethyl substitution introduces steric bulk and lipophilicity that alters its solubility profile and biological interaction.[1][2][4]
Critical Safety Note (Read-Across Methodology): As a specialized intermediate, specific toxicological data for 3-Ethylisonicotinic acid is limited.[2][3][4] This guide employs a Read-Across approach , extrapolating safety protocols from structurally validated analogs: Isonicotinic acid (CAS 55-22-1) and 3-Methylisonicotinic acid (CAS 40211-20-9).[2][3][4] All protocols assume the "Worst-Case Scenario" consistent with the pyridine carboxylic acid class: Corrosive/Irritant potential and Respiratory Sensitization risks. [2][3][4]
Hazard Identification & Risk Assessment
GHS Classification (Derived):
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[2][3][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2][3][5][6]
Toxicological Mechanism: The carboxylic acid moiety provides a proton source capable of local tissue acidification, while the pyridine ring acts as a lipid-soluble carrier, facilitating dermal penetration.[1][2][3][4] Inhalation of dust triggers mucosal irritation via pH alteration and direct interaction with respiratory epithelium.[1][2][3]
Personal Protective Equipment (PPE) Strategy
Objective: Create a self-validating barrier system preventing dermal and inhalation exposure.[2][3][4]
Hand Protection Matrix
| Contact Type | Material | Thickness (min) | Breakthrough Time | Rationale |
| Incidental Splash | Nitrile Rubber | 0.11 mm (4 mil) | > 30 mins | Sufficient for rapid removal; poor resistance to prolonged organic solvent exposure.[2][3][4] |
| Prolonged Handling | Nitrile (Double) | 0.22 mm (total) | > 240 mins | Double-gloving provides a sacrificial outer layer and visual breach detection.[1][2][3][4] |
| Immersion/Spill | Silver Shield / 4H | Laminate | > 480 mins | Multi-layer laminate resists permeation by pyridine derivatives and carrier solvents (e.g., DCM).[1][2][3] |
Respiratory & Eye Protection[1][2][4][8][9]
-
Primary Control: All handling of solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2][3]
-
Secondary Defense:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1][2][3] Safety glasses are insufficient due to the risk of airborne dust migration.[1]
-
Respiratory: If fume hood work is compromised, use a half-face respirator with P100 (HEPA) + Organic Vapor cartridges .[1][2][3][4] The organic vapor component protects against the pyridine odor threshold and potential decarboxylation byproducts.[1][2]
-
Operational Workflow: The "Safe-Path" Protocol
This workflow enforces engineering controls at every transfer point to minimize open-air exposure.[2][3][4]
Figure 1: Operational lifecycle of 3-Ethylisonicotinic acid.[1][2][3][7][8] Note that steps 2-4 are strictly confined to the fume hood.
Detailed Protocol Steps:
-
Static Control (Critical): Pyridine carboxylic acids are often electrostatic.[1][2][3] Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder that can contaminate the user's cuffs.[1][2][4]
-
Solubilization: Dissolve the solid in the reaction solvent (e.g., DMF, DMSO) before removing it from the hood if possible.[1][2][3] This transitions the hazard from an airborne dust to a contained liquid.[1][2][3]
-
Inert Atmosphere: While not strictly pyrophoric, the 3-ethyl group is susceptible to oxidation over time.[1][2][3] Store and react under Nitrogen/Argon to maintain purity and prevent degradation into potentially more toxic N-oxides.[1][2][4]
Emergency Response & Spill Management
The following logic tree dictates the immediate response to accidental release.
Figure 2: Decision logic for spill remediation. Priority is placed on preventing dust aerosolization.
First Aid Measures:
-
Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of sensitization), seek medical attention.[1][2][3]
-
Eye Contact: Flush with water for 15 minutes .[1][2][3][7] The pyridine ring is lipophilic; immediate flushing is crucial to prevent deep tissue penetration.[1][2][3]
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol or organic solvents, as they may enhance skin absorption of the compound.[1][2][3]
Disposal & Deactivation
Do not dispose of down the drain. Pyridine derivatives are toxic to aquatic life (H402).[2][3]
-
Categorization: Classify as Organic Solid/Liquid Waste .
-
Deactivation (Pre-Disposal):
-
Segregation: Keep separate from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic decomposition.[1][2][3]
-
Final Path: Incineration via a licensed chemical waste contractor.[1][2][3]
References
-
PubChem. (2025).[1][2][3][5][6] 3-Ethylpyridine-4-carboxylic acid hydrochloride (Compound Summary).[2][3][4] National Library of Medicine.[1][2][3][6] [Link][2][3]
-
Carl Roth. (2023).[1][2][3] Safety Data Sheet: Pyridine-2-carboxylic acid (Read-Across).[2][3][4][Link][2][3]
-
National Institutes of Health (NIH). (2023).[1][2][3] Ethacrynic Acid and Derivatives in Drug Repurposing.[1][2][3][Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Methyl-isonicotinic acid | C7H7NO2 | CID 1502003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-ethylpyridine-4-carboxylic acid hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. CAS 74663-96-0|3-Methylpyridine-4-Carbaldehyde [rlavie.com]
- 5. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
